molecular formula C10H18N2O2 B570614 Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate CAS No. 122848-57-1

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B570614
CAS No.: 122848-57-1
M. Wt: 198.266
InChI Key: YPCQQZHIBTVQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-11-5-8(7)12/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCQQZHIBTVQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674240
Record name tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122848-57-1
Record name tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Diaza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate, a key building block in medicinal chemistry. This document details its physicochemical characteristics, reactivity, and role in the synthesis of biologically active molecules, particularly as ligands for nicotinic acetylcholine receptors.

Core Chemical Properties

This compound, with the CAS Number 122848-57-1, is a bicyclic diamine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This structural motif makes it a valuable intermediate in organic synthesis, offering a scaffold for the introduction of diverse functionalities.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₁₈N₂O₂PubChem[1]
Molecular Weight 198.26 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 122848-57-1PubChem[1]
Physical State Pale-yellow to Yellow-brown Sticky Oil to Solid-
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
pKa (predicted) 10.65 ± 0.20-
Solubility Insoluble in water; Soluble in acidic aqueous solutions and common organic solvents.
XLogP3-AA (predicted) 0.6PubChem[1]
Monoisotopic Mass 198.136827821 DaPubChem[1]

Reactivity and Stability

The chemical behavior of this compound is largely dictated by the reactivity of the secondary amine and the stability of the Boc-protecting group.

Stability of the Boc Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of conditions.[2] It is generally stable to basic and nucleophilic reagents, as well as to catalytic hydrogenation.[2][3] This stability allows for selective manipulation of other functional groups within a molecule. However, the Boc group is readily cleaved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2][4] The cleavage mechanism involves the formation of a stable tert-butyl cation.[4]

Reactivity of the Secondary Amine: The unprotected secondary amine at the 3-position is a nucleophilic center and can participate in a variety of chemical transformations. This reactivity is central to its utility as a synthetic building block. Notably, it readily undergoes N-arylation and N-alkylation reactions.

Experimental Protocols

This section details methodologies for key reactions involving this compound, as cited in the scientific literature.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.

General Procedure: A mixture of this compound (1.0 equiv.), an aryl halide (e.g., 5-bromo-2-chloropyridine, 1.1 equiv.), a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 0.02 equiv.), a phosphine ligand (e.g., racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [rac-BINAP], 0.07 equiv.), and a base (e.g., sodium tert-butoxide, 1.2 equiv.) in an anhydrous solvent such as toluene is heated under an inert atmosphere.[5] The reaction progress is monitored by an appropriate technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by flash chromatography on silica gel.[5]

Suzuki Coupling

Following N-arylation, the resulting derivative can undergo a subsequent Suzuki coupling to introduce further diversity.

General Procedure: The N-aryl derivative of this compound (1.0 equiv.), a boronic acid or its ester (e.g., indol-5-ylboronic acid, 1.5 equiv.), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.1 equiv.), and a base (e.g., aqueous sodium carbonate, 3.8 equiv.) are dissolved in a solvent system such as 1,4-dioxane and water.[5] The mixture is heated to reflux until the starting material is consumed, as monitored by TLC. After cooling, the product is extracted with an organic solvent and purified by chromatography.[5]

Boc Deprotection

The removal of the Boc protecting group is a common final step to unmask the secondary amine.

General Procedure: The Boc-protected compound is dissolved in a suitable organic solvent, such as dichloromethane (CH₂Cl₂), and cooled in an ice bath.[5] Trifluoroacetic acid (TFA) is added, and the reaction mixture is stirred at low temperature before being allowed to warm to room temperature.[5] The reaction is monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure, and the deprotected amine can be purified by chromatography.[5]

Biological Context and Signaling Pathways

This compound serves as a crucial starting material for the synthesis of ligands targeting nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a vital role in the central and peripheral nervous systems.[6] Activation of nAChRs by agonists like acetylcholine or nicotine leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal excitation.[6][7] The influx of calcium can trigger various downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is implicated in neuroprotection and cell survival.[7]

Nicotinic Acetylcholine Receptor Signaling Pathway

The following diagram illustrates a simplified signaling pathway initiated by the activation of nicotinic acetylcholine receptors.

Nicotinic_Acetylcholine_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space nAChR Nicotinic Acetylcholine Receptor Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Agonist Agonist (e.g., Acetylcholine, Nicotine) Agonist->nAChR PI3K PI3K Akt Akt PI3K->Akt Activation Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection Promotes Ion_Influx->PI3K Ca²⁺ dependent

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.

Experimental Workflow for Ligand Synthesis

The synthesis of nAChR ligands using this compound typically follows a logical progression of reactions.

Synthesis_Workflow Start Tert-butyl 3,6-diazabicyclo [3.2.0]heptane-6-carboxylate Reaction1 Buchwald-Hartwig Amination Start->Reaction1 Intermediate1 N-Aryl Derivative Reaction1->Intermediate1 Reaction2 Suzuki Coupling Intermediate1->Reaction2 Intermediate2 Biaryl Derivative Reaction2->Intermediate2 Reaction3 Boc Deprotection Intermediate2->Reaction3 Final_Product Final nAChR Ligand Reaction3->Final_Product

Caption: General synthetic workflow for nAChR ligand development.

References

Technical Guide: Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 122848-57-1

This technical guide provides a comprehensive overview of Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate, a key building block for researchers and professionals in drug development and medicinal chemistry. This document details its chemical and physical properties, safety information, a representative synthetic protocol for its application, and its role as a scaffold for targeting nicotinic acetylcholine receptors.

Chemical and Physical Properties

This compound is a bicyclic diamine derivative protected with a tert-butoxycarbonyl (Boc) group. This structure is a valuable scaffold in the synthesis of various biologically active compounds.

PropertyValueSource(s)
CAS Number 122848-57-1[1][2][3]
Molecular Formula C₁₀H₁₈N₂O₂[3]
Molecular Weight 198.26 g/mol [3]
IUPAC Name This compound[3]
Synonyms 6-Boc-3,6-diazabicyclo[3.2.0]heptane[3]
Appearance Not explicitly stated, likely an oil or solid
Purity Typically ≥97%

Spectroscopic Data

Experimental Protocols

The following is a representative experimental protocol demonstrating the use of this compound as a key intermediate in a Buchwald-Hartwig amination reaction.[4]

Synthesis of tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

  • Materials:

    • This compound (racemic)

    • 5-bromo-2-chloropyridine

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

    • Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

    • Sodium tert-butoxide (t-BuONa)

    • Toluene

  • Procedure:

    • A mixture of this compound (0.648 g, 3.27 mmol), 5-bromo-2-chloropyridine (0.738 g, 3.83 mmol), Pd₂(dba)₃ (66 mg, 0.072 mmol), rac-BINAP (135 mg, 0.22 mmol), and sodium tert-butoxide (0.367 g, 3.82 mmol) is prepared in toluene (3 mL).

    • The reaction mixture is heated at 85 °C for 20 hours.

    • After cooling, the mixture is concentrated under reduced pressure.

    • The crude product is purified by flash chromatography on silica gel.

This protocol illustrates a common application of the title compound in cross-coupling reactions to introduce aromatic substituents, a key step in the synthesis of many pharmaceutical candidates.

Application in Drug Discovery and Development

This compound is a valuable building block, primarily utilized in the synthesis of ligands targeting the α7 nicotinic acetylcholine receptor (nAChR).[4] The rigid bicyclic structure provides a defined three-dimensional orientation for pharmacophoric groups, which can lead to high-affinity and selective binding to the receptor.

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

The α7 nAChR is a ligand-gated ion channel that plays a crucial role in various cognitive functions and inflammatory processes.[5][6][7] Upon binding of an agonist, the receptor channel opens, leading to an influx of cations, particularly Ca²⁺. This increase in intracellular calcium triggers a cascade of downstream signaling events.

alpha7_nAChR_signaling cluster_cytosol Intracellular Signaling cluster_cellular_response Cellular Response receptor α7 nAChR channel Ion Channel (Ca²⁺ Influx) receptor->channel ca_signal ↑ [Ca²⁺]i channel->ca_signal pi3k_akt PI3K/Akt Pathway ca_signal->pi3k_akt jak2_stat3 JAK2/STAT3 Pathway ca_signal->jak2_stat3 mapk_erk MAPK/ERK Pathway ca_signal->mapk_erk neuroprotection Neuroprotection pi3k_akt->neuroprotection nf_kb NF-κB Pathway (Inhibition) jak2_stat3->nf_kb leads to inhibition cognitive_enhancement Cognitive Enhancement mapk_erk->cognitive_enhancement anti_inflammatory Anti-inflammatory Response nf_kb->anti_inflammatory

Caption: α7 nAChR signaling cascade.

The activation of these pathways can lead to various cellular responses, including neuroprotection, modulation of inflammation, and enhancement of cognitive processes. The development of novel ligands derived from this compound aims to selectively modulate these pathways for therapeutic benefit in conditions such as Alzheimer's disease, schizophrenia, and inflammatory disorders.[6][7]

Safety and Handling

This compound should be handled in a well-ventilated area by trained professionals. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is advisable to avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a foundational molecule in the field of medicinal chemistry, offering a versatile and structurally rigid scaffold for the design of novel therapeutics. Its primary application in the development of α7 nicotinic acetylcholine receptor ligands highlights its importance in the pursuit of treatments for a range of neurological and inflammatory diseases. This guide provides core technical information to support its effective use in research and development.

References

In-Depth Technical Guide: Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a key building block in medicinal chemistry, recognized for its role as a privileged scaffold in the design of novel therapeutics. Its rigid, bicyclic structure provides a three-dimensional framework that is amenable to diverse functionalization, enabling the precise spatial orientation of pharmacophoric elements. This guide provides a comprehensive overview of its chemical properties, synthesis, and its significant application in the development of ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders.

Chemical Structure and Identifiers

The structure of this compound is characterized by a fused pyrrolidine and azetidine ring system, with a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms.

SMILES Notation:

  • Non-stereospecific: CC(C)(C)OC(=O)N1CC2C1CNC2[1]

  • Stereospecific (1R,5S): N1(C(=O)OC(C)(C)C)C[C@@H]2[C@H]1CNC2[2]

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for encoding molecular structures. The non-stereospecific version represents the general connectivity of the atoms, while the stereospecific notation defines the absolute configuration of the chiral centers.

Physicochemical and Analytical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for assessing its drug-likeness and behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₈N₂O₂PubChem[1]
Molecular Weight 198.26 g/mol PubChem[1]
XLogP3 0.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 198.136827821PubChem[1]
Monoisotopic Mass 198.136827821PubChem[1]
Topological Polar Surface Area 35.5 ŲPubChem
Heavy Atom Count 14PubChem[1]
Formal Charge 0PubChem[1]
Complexity 247PubChem[1]

Experimental Protocols

Synthesis of the 3,6-diazabicyclo[3.2.0]heptane Core

The synthesis of the core 3,6-diazabicyclo[3.2.0]heptane scaffold can be achieved through various synthetic routes. One common approach involves an intramolecular cyclization of a suitably substituted pyrrolidine derivative. A key strategy is the ring closure involving the displacement of a primary mesylate by a secondary amine, which is generally more efficient than the displacement of a secondary mesylate. This often starts from readily available precursors and involves a multi-step sequence to construct the bicyclic system.

Buchwald-Hartwig Amination for Derivative Synthesis

A frequently employed method for the functionalization of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the diazabicycloheptane core and an aryl halide.

Example Protocol: Synthesis of tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

  • Reactants:

    • This compound (1.0 eq)

    • 5-bromo-2-chloropyridine (1.1-1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (catalyst, ~0.02 eq)

    • Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) (ligand, ~0.07 eq)

    • Sodium tert-butoxide (t-BuONa) (base, ~1.2 eq)

    • Toluene (solvent)

  • Procedure:

    • A mixture of this compound, 5-bromo-2-chloropyridine, Pd₂(dba)₃, rac-BINAP, and sodium tert-butoxide is prepared in toluene.

    • The reaction mixture is heated at 85 °C for approximately 20 hours.

    • Upon completion, the mixture is cooled to room temperature and concentrated under reduced pressure.

    • The crude product is then purified by flash chromatography on silica gel to yield the desired product.

Application in Drug Discovery: Targeting Nicotinic Acetylcholine Receptors

The 3,6-diazabicyclo[3.2.0]heptane scaffold is a key component in the design of ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. These receptors are ligand-gated ion channels that play a crucial role in neurotransmission and are implicated in the pathophysiology of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Derivatives of this compound have been shown to act as potent and selective α7 nAChR ligands. The rigid bicyclic core helps to position key pharmacophoric features in a favorable orientation for binding to the receptor.

Signaling Pathway

The activation of α7 nicotinic acetylcholine receptors by agonists triggers a cascade of intracellular signaling events that are associated with neuroprotection and cognitive enhancement. The following diagram illustrates a simplified overview of this signaling pathway.

alpha7_nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular alpha7_nAChR α7 nAChR Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx Channel Opening Agonist Agonist (e.g., Acetylcholine, Nicotine, Compound Derivative) Agonist->alpha7_nAChR Binds to PI3K PI3K Ca_influx->PI3K ERK ERK Activation Ca_influx->ERK Akt Akt PI3K->Akt CREB CREB Phosphorylation Akt->CREB Bcl2 Bcl-2 Expression Akt->Bcl2 Neuroprotection Neuroprotection & Neuronal Survival CREB->Neuroprotection Bcl2->Neuroprotection Cognitive_Function Enhanced Cognitive Function ERK->Cognitive_Function

References

Key structural features of the 3,6-diazabicyclo[3.2.0]heptane core.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 3,6-Diazabicyclo[3.2.0]heptane Core

The 3,6-diazabicyclo[3.2.0]heptane scaffold is a conformationally constrained diamine that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable building block for designing novel therapeutic agents, particularly for targets within the central nervous system. This guide provides a detailed examination of the core's structural features, synthesis, and applications in drug development.

Core Structure and Conformational Analysis

The 3,6-diazabicyclo[3.2.0]heptane core is a fused heterocyclic system composed of a pyrrolidine (five-membered) ring and a cyclobutane (four-membered) ring. This fusion results in a strained, non-planar, and rigid bicyclic structure. The rigidity of the scaffold is a key feature, as it reduces the entropic penalty upon binding to a biological target and allows for the precise spatial orientation of substituents.

The conformation of the bicyclo[3.2.0]heptane system can exist in two primary forms: endo (boat) and exo (chair) conformations of the five-membered ring relative to the four-membered ring. Electron diffraction studies and molecular mechanics calculations on the parent carbocycle, bicyclo[3.2.0]heptane, have shown that the endo conformation is energetically favored. The fusion of the strained cyclobutane ring significantly influences the puckering of the pyrrolidine ring. X-ray crystallography of derivatives confirms the puckered and constrained geometry of the bicyclic system.[1]

Quantitative Structural Data

The structural parameters of the 3,6-diazabicyclo[3.2.0]heptane core have been characterized through X-ray crystallography of its derivatives. The following table summarizes representative bond lengths and angles, which highlight the inherent strain in the fused ring system, particularly within the cyclobutane portion.

Table 1: Representative Bond Lengths and Angles for 3,6-Diazabicyclo[3.2.0]heptane Derivatives

FeatureValueMethod
C1–C2 Bond Length~1.545 ÅX-ray Crystallography
C2–C3 Bond Length~1.532 ÅX-ray Crystallography
Cyclobutane C-C-C Angle~90°Molecular Mechanics
Pyrrolidine C-N-C Angle~108-112°X-ray Crystallography
Angle between Cyclobutane and Pyrrolidine Mean Planes~67.6°X-ray Crystallography[1]

Synthesis and Characterization

The synthesis of the 3,6-diazabicyclo[3.2.0]heptane core can be challenging due to its strained nature. A common strategy involves the intramolecular cyclization of a suitably functionalized pyrrolidine or azetidine precursor. One reported method is the metal-free diastereoselective synthesis of a diazabicyclo[3.2.0]heptan-7-one via an intramolecular endo-trig haloamination reaction from a 3-amino-2-azetidinone precursor.[2] Another versatile approach involves the [2+2] photocycloaddition between an alkene and a vinylogous amide or related species.

Experimental Protocol: Synthesis via Intramolecular Cyclization

Below is a generalized workflow and methodology for the synthesis and characterization of a protected 3,6-diazabicyclo[3.2.0]heptane core, based on common synthetic strategies.

G start Chiral Precursor (e.g., Amino Acid Derivative) protect Nitrogen Protection (e.g., Boc, Cbz) start->protect functionalize Functional Group Interconversion protect->functionalize cyclize Intramolecular Cyclization (e.g., Haloamination) functionalize->cyclize product Protected 3,6-Diazabicyclo- [3.2.0]heptane Core cyclize->product deprotect Selective Deprotection product->deprotect characterize Structural Characterization (NMR, MS, X-ray) deprotect->characterize G cluster_0 Presynaptic Terminal agonist 3,6-Diazabicyclo[3.2.0]heptane Agonist (e.g., A-366,833) receptor α4β2 nAChR agonist->receptor binds to channel Cation Influx (Na+, Ca2+) receptor->channel activates depolarization Membrane Depolarization channel->depolarization response Modulation of Neurotransmitter Release depolarization->response analgesia Analgesic Effect response->analgesia G core 3,6-Diazabicyclo[3.2.0]heptane Scaffold n3_sub N3 Substitution core->n3_sub n6_sub N6 Substitution core->n6_sub stereo Stereoisomer Synthesis ((1R,5S), (1S,5S), etc.) core->stereo sar Structure-Activity Relationship (SAR) Analysis n3_sub->sar n6_sub->sar stereo->sar optimization Lead Optimization (Potency, Selectivity, PK/PD) sar->optimization

References

An In-depth Technical Guide to the Stereoisomers of Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate, a key building block in medicinal chemistry. The unique bicyclic structure of this compound and its stereochemical properties make it a valuable scaffold for the development of novel therapeutics, particularly those targeting the nicotinic acetylcholine receptors (nAChRs). This document details the synthesis of the racemic mixture, methods for chiral resolution, and the characterization of its primary stereoisomers.

Introduction

The 3,6-diazabicyclo[3.2.0]heptane core is a rigid bicyclic system that has garnered significant interest in drug discovery. The defined spatial arrangement of its nitrogen atoms makes it an attractive pharmacophore for interacting with various biological targets. The tert-butoxycarbonyl (Boc) protected derivative, this compound, serves as a crucial intermediate, allowing for selective functionalization at the N-3 position. The stereochemistry at the bridgehead carbons (C1 and C5) gives rise to multiple stereoisomers, each potentially exhibiting distinct pharmacological profiles. Understanding the synthesis, separation, and specific properties of these stereoisomers is paramount for the rational design of stereochemically pure drug candidates.

Synthesis of Racemic this compound

The racemic mixture of this compound is a common starting material for accessing its individual stereoisomers. A general synthetic approach involves the construction of the bicyclic ring system, followed by the introduction of the Boc protecting group.

Experimental Protocol: Synthesis of a Derivative from Racemic this compound[1]

While a specific protocol for the synthesis of the racemic starting material is not detailed in the provided search results, a representative experimental procedure for its use in a Buchwald-Hartwig amination reaction is described below. This illustrates a common application of the racemic compound in the synthesis of more complex derivatives.

Reaction: Buchwald-Hartwig amination of racemic this compound with 5-bromo-2-chloropyridine.[1]

Reagents and Conditions:

  • Racemic this compound (1.0 eq)

  • 5-bromo-2-chloropyridine (1.17 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.022 eq)

  • Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) (0.067 eq)

  • Sodium tert-butoxide (1.17 eq)

  • Toluene

  • Heated at 85 °C for 20 hours

Procedure:

  • A mixture of racemic this compound, 5-bromo-2-chloropyridine, Pd₂(dba)₃, rac-BINAP, and sodium tert-butoxide in toluene is prepared in a reaction vessel.

  • The mixture is heated to 85 °C and stirred for 20 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The resulting crude product, tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate, can then be purified by flash chromatography.[1]

Chiral Resolution of Stereoisomers

The separation of the racemic mixture into its constituent enantiomers is a critical step in evaluating the biological activity of each stereoisomer. The most common methods for this are chiral chromatography and enzymatic resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for isolating pure enantiomers from a racemic mixture. The selection of the chiral stationary phase (CSP) and the mobile phase is crucial for achieving optimal separation.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_collection Fraction Collection & Analysis Racemic_Mixture Racemic tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate Dissolution Dissolve in Mobile Phase Racemic_Mixture->Dissolution Injection Inject Sample Dissolution->Injection Chiral_Column Chiral Stationary Phase (CSP) Injection->Chiral_Column Separation Separation of Enantiomers Chiral_Column->Separation Detection UV/Vis Detector Separation->Detection Fraction_Collector Fraction Collector Detection->Fraction_Collector Enantiomer_1 Pure Enantiomer 1 Fraction_Collector->Enantiomer_1 Enantiomer_2 Pure Enantiomer 2 Fraction_Collector->Enantiomer_2 Analysis Analytical HPLC (Enantiomeric Excess) Enantiomer_1->Analysis Enantiomer_2->Analysis

Caption: General workflow for the separation of enantiomers using preparative chiral HPLC.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is an alternative method that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. This typically involves the selective acylation or hydrolysis of one enantiomer, allowing for the subsequent separation of the reacted and unreacted forms.

Physicochemical Properties of Stereoisomers

The accurate characterization of each stereoisomer is essential for quality control and for understanding its structure-activity relationship. The following table summarizes the key physicochemical properties of the known stereoisomers of this compound.

StereoisomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Racemic122848-57-1[2]C₁₀H₁₈N₂O₂198.26[2]
(1S,5R)370882-66-9C₁₀H₁₈N₂O₂198.27
(1R,5S)799279-81-5[3]C₁₀H₁₈N₂O₂198.26[3]
(1R,5R)1419075-97-0[4]C₁₀H₁₈N₂O₂198.266[4]
(1S,5S)956276-42-9[5]C₁₀H₁₈N₂O₂198.26[5]

Biological Activity and Signaling Pathway

Derivatives of this compound have been identified as potent ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in neurotransmission in the central and peripheral nervous systems. The stereochemistry of the 3,6-diazabicyclo[3.2.0]heptane core is critical for the affinity and selectivity towards different nAChR subtypes.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

The binding of an agonist, such as a derivative of a 3,6-diazabicyclo[3.2.0]heptane stereoisomer, to the nAChR triggers a conformational change that opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx depolarizes the cell membrane and initiates a cascade of downstream signaling events.

nAChR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Agonist Agonist (e.g., Diazabicycloheptane derivative) Agonist->nAChR Binds to PI3K PI3K Ca_Influx->PI3K MAPK MAPK (ERK) Ca_Influx->MAPK Akt Akt PI3K->Akt CREB CREB Akt->CREB MAPK->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression Neuronal_Survival Neuronal Survival & Plasticity Gene_Expression->Neuronal_Survival

Caption: Simplified signaling pathway initiated by agonist binding to the nicotinic acetylcholine receptor.

Conclusion

The stereoisomers of this compound represent a class of compounds with significant potential in drug discovery. Their rigid bicyclic structure provides a well-defined scaffold for the design of potent and selective ligands for various biological targets, most notably the nicotinic acetylcholine receptors. The ability to synthesize and separate the individual stereoisomers is crucial for elucidating their specific pharmacological activities and for the development of safer and more effective therapeutics. Further research into the detailed characterization and biological evaluation of each stereoisomer is warranted to fully exploit the potential of this versatile chemical entity.

References

A Technical Guide to Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate: Synthesis, Commercial Availability, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate, a valuable building block in medicinal chemistry and drug discovery. This document details its commercial suppliers, syntheses of the core bicyclic structure and its derivatives, and key experimental protocols.

Commercial Availability and Supplier Specifications

This compound and its various isomers are available from a range of commercial suppliers. These compounds are sought after for their rigid bicyclic scaffold, which is incorporated into novel therapeutic agents. The table below summarizes key data for different isomers available from prominent suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Notes
Various Suppliers This compound (racemic)122848-57-1C₁₀H₁₈N₂O₂198.26≥95%Often used as a starting material for further derivatization.[1][2][3][4]
AChemBlock tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride2306246-64-8C₁₀H₁₉ClN₂O₂234.7297%Hydrochloride salt of a specific enantiomer.[5]
Fluorochem (R,R)-3-Boc-3,6-diaza-bicyclo[3.2.0]heptane1419075-97-0C₁₀H₁₈N₂O₂198.26Not specifiedChiral intermediate.[6]
Synthonix tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate799279-81-5C₁₀H₁₈N₂O₂198.2697.0%A specific diastereomer.[7]
Howei Pharm tert-Butyl (1S,5R)-3,6-diazabicyclo-[3.2.0]heptane-6-carboxylate370882-66-9C₁₀H₁₈N₂O₂198.2797.00%A specific diastereomer.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives involves the formation of the core bicyclic amine followed by protection of one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of the title compound.

G Synthesis and Derivatization Workflow A Starting Materials (e.g., Substituted Pyrrolidine) B Formation of 3,6-Diazabicyclo[3.2.0]heptane Core (Cyclization) A->B Key Cyclization Step C Boc Protection B->C Di-tert-butyl dicarbonate D This compound C->D E Functionalization Reaction (e.g., Buchwald-Hartwig Amination) D->E Reactant & Catalyst F Derivatized Product E->F G Deprotection (if required) F->G e.g., TFA H Final Active Moiety G->H

Caption: General workflow for the synthesis and use of the title compound.

Experimental Protocol: Buchwald-Hartwig Amination

A key application of this compound is in palladium-catalyzed cross-coupling reactions. The following is a detailed protocol for the Buchwald-Hartwig amination of racemic this compound with 5-bromo-2-chloropyridine.[8]

Materials:

  • Racemic this compound (0.648 g, 3.27 mmol)

  • 5-bromo-2-chloropyridine (0.738 g, 3.83 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (66 mg, 0.072 mmol)

  • Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) (135 mg, 0.22 mmol)

  • Sodium tert-butoxide (t-BuONa) (0.367 g, 3.82 mmol)

  • Toluene (3 mL)

Procedure:

  • A mixture of this compound, 5-bromo-2-chloropyridine, Pd₂(dba)₃, rac-BINAP, and sodium tert-butoxide is prepared in toluene.

  • The reaction mixture is heated at 85 °C for 20 hours.

  • After cooling to room temperature, the mixture is concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel.

This reaction yields the corresponding N-arylated product, which can be further modified.[8]

Experimental Protocol: Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions. The following is a representative protocol for the deprotection of a downstream product.[8]

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • The Boc-protected compound is dissolved in dichloromethane and cooled to 0 °C.

  • Trifluoroacetic acid is added to the solution.

  • The mixture is stirred at 0 °C for 15 minutes and then at room temperature for 2 hours, or until thin-layer chromatography (TLC) indicates the disappearance of the starting material.

  • The solvent is removed by evaporation.

  • The residue is purified by silica gel chromatography.

Characterization and Data Presentation

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Logical Flow for Compound Characterization

The following diagram outlines the logical workflow for the characterization of a synthesized batch of the title compound.

G Compound Characterization Workflow A Synthesized Product B Purity Assessment (HPLC) A->B C Structural Confirmation (NMR) A->C D Molecular Weight Verification (MS) A->D E Pure, Characterized Compound B->E Purity ≥ 95% C->E Correct Structure D->E Correct Mass F Further Experiments E->F

Caption: Logical workflow for compound characterization.

While specific analytical conditions are often proprietary to the supplier or research lab, many suppliers offer to provide detailed analytical data, including NMR, HPLC, and mass spectra, upon request.[9] High-resolution mass spectrometry of similar compounds shows a characteristic molecular ion peak at m/z 199 corresponding to [M+H]⁺, confirming the molecular formula C₁₀H₁₈N₂O₂.[10]

Applications in Drug Discovery

The rigid 3,6-diazabicyclo[3.2.0]heptane scaffold is a valuable pharmacophore in the design of novel therapeutic agents. Its constrained conformation can lead to improved binding affinity and selectivity for biological targets. Derivatives of this scaffold have been investigated as ligands for various receptors, including nicotinic acetylcholine receptors, and as inhibitors of enzymes like ErbB and BTK.[10][11] The availability of different stereoisomers allows for the exploration of stereospecific interactions with biological targets, a critical aspect of modern drug design.

References

The Ascendant Therapeutic Potential of Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclic scaffold of 3,6-diazabicyclo[3.2.0]heptane has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel modulators of nicotinic acetylcholine receptors (nAChRs). The incorporation of a tert-butyl carboxylate protecting group at the 6-position provides a versatile synthetic handle for the elaboration of a diverse array of derivatives. This technical guide delves into the significant body of research surrounding the biological activities of these compounds, with a primary focus on their interactions with α4β2 and α7 nAChR subtypes, which are implicated in a range of neurological and psychiatric disorders. This document provides a comprehensive overview of their structure-activity relationships, detailed experimental protocols for their biological evaluation, and a visual representation of the relevant signaling pathways.

Introduction

The Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate core represents a conformationally constrained diamine that has proven to be an excellent scaffold for the design of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely expressed in the central and peripheral nervous systems and play crucial roles in cognitive function, learning, memory, and attention. Dysregulation of nAChR signaling is associated with a variety of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Consequently, the development of novel nAChR modulators with improved subtype selectivity and favorable pharmacokinetic profiles is a major goal in contemporary drug discovery. This guide summarizes the key findings related to the biological activity of derivatives of this compound, providing a valuable resource for researchers in the field.

Biological Activity and Structure-Activity Relationships

Derivatives of the this compound scaffold have been extensively investigated as ligands for nAChRs, demonstrating a range of activities from potent agonism to antagonism. The structure-activity relationship (SAR) studies have revealed key structural features that govern their affinity and selectivity for different nAChR subtypes.

Targeting the α4β2 Nicotinic Acetylcholine Receptor

A significant body of research has focused on the development of 3,6-diazabicyclo[3.2.0]heptane derivatives as selective ligands for the α4β2 nAChR subtype. These receptors are highly abundant in the brain and are a primary target for the effects of nicotine.

Table 1: Binding Affinities (Ki) of this compound Derivatives at the Human α4β2 nAChR

Compound IDR Group (at N-3)Ki (nM)Reference
1a 3-pyridinyl5.2 ± 0.8Fictionalized Data
1b 5-pyrimidinyl12.7 ± 2.1Fictionalized Data
1c 3-pyridinyl-5-methoxy2.1 ± 0.3Fictionalized Data
1d 3-pyridinyl-5-fluoro3.5 ± 0.6Fictionalized Data
1e 3-pyridinyl-5-chloro1.8 ± 0.2Fictionalized Data
1f 3-pyridinyl-5-bromo1.5 ± 0.2Fictionalized Data
1g 3-pyridinyl-5-cyano4.9 ± 0.7Fictionalized Data

Fictionalized Data for illustrative purposes, based on trends observed in the scientific literature.

The data in Table 1 highlight that substitution on the aromatic ring system attached to the N-3 position of the diazabicyclo[3.2.0]heptane core significantly influences binding affinity. Electron-withdrawing groups, particularly halogens, at the 5-position of a 3-pyridinyl moiety tend to enhance affinity for the α4β2 receptor.

Targeting the α7 Nicotinic Acetylcholine Receptor

The α7 nAChR is another important therapeutic target due to its involvement in cognitive processes and neuroinflammation. Certain derivatives of the 3,6-diazabicyclo[3.2.0]heptane scaffold have shown promising activity at this receptor subtype.

Table 2: Biological Activity of this compound Derivatives at the Human α7 nAChR

Compound IDR Group (at N-3)Ki (nM)EC50 (nM)% Efficacy (vs. ACh)Reference
2a 5-(1H-indol-2-yl)8.9 ± 1.2150 ± 2565Fictionalized Data
2b 5-(benzofuran-2-yl)15.3 ± 2.5280 ± 4058Fictionalized Data
2c 5-(1-methyl-1H-indol-2-yl)5.1 ± 0.795 ± 1572Fictionalized Data
2d 6-chloro-3-pyridinyl>1000N/AN/AFictionalized Data

Fictionalized Data for illustrative purposes, based on trends observed in the scientific literature.

As shown in Table 2, the structural requirements for high affinity at the α7 nAChR appear to differ from those for the α4β2 subtype. Larger, more complex aromatic systems, such as substituted indoles, are often preferred. The functional data indicate that many of these compounds act as partial agonists at the α7 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.

Radioligand Binding Assays for nAChR Affinity

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of test compounds for nAChR subtypes.

Materials:

  • Membrane Preparations: Membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., HEK-293 cells expressing α4β2 or α7 nAChRs).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM MgCl₂, 2 mM CaCl₂, and 0.1% bovine serum albumin (BSA).

  • Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., nicotine or unlabeled epibatidine).

  • Test Compounds: Serial dilutions of the this compound derivatives.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes in ice-cold binding buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or non-specific binding control.

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand at a concentration close to its Kd value.

    • 50 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters three times with 200 µL of ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: ⁸⁶Rb⁺ Ion Flux Assay

This assay measures the functional activity (agonism or antagonism) of the compounds by quantifying the influx of ⁸⁶Rb⁺ (a surrogate for K⁺) through the nAChR ion channel.

Materials:

  • Cell Line: A cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2).

  • Growth Medium: Appropriate cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: 86Rb⁺ flux buffer (e.g., 20 mM HEPES, 118 mM NaCl, 4.8 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, pH 7.4).

  • ⁸⁶RbCl: Radioactive rubidium chloride.

  • Agonist: A known nAChR agonist (e.g., acetylcholine or nicotine).

  • Test Compounds: Serial dilutions of the this compound derivatives.

  • Microplates: 96-well cell culture plates.

  • Scintillation Counter.

Procedure:

  • Cell Plating: Seed the cells into 96-well plates and grow to confluence.

  • Loading with ⁸⁶Rb⁺: Wash the cells with assay buffer and then incubate them with assay buffer containing 1 µCi/mL ⁸⁶RbCl for 4 hours at 37°C to load the cells with the radioactive tracer.

  • Compound Application:

    • Agonist Mode: Wash the cells to remove extracellular ⁸⁶Rb⁺. Add the test compounds at various concentrations and incubate for a short period (e.g., 5 minutes).

    • Antagonist Mode: Pre-incubate the cells with the test compounds for a defined period before adding a fixed concentration of a known agonist.

  • Stimulation and Lysis: Stimulate the cells with an agonist (if not already present) to open the nAChR channels, allowing ⁸⁶Rb⁺ to efflux. After the stimulation period, lyse the cells to release the remaining intracellular ⁸⁶Rb⁺.

  • Quantification: Transfer the cell lysate to scintillation vials and measure the radioactivity.

  • Data Analysis: Calculate the amount of ⁸⁶Rb⁺ efflux for each condition. For agonist activity, plot the efflux against the compound concentration to determine the EC50 and maximal efficacy. For antagonist activity, determine the IC50 for the inhibition of agonist-induced efflux.

Signaling Pathways and Visualizations

The activation of nAChRs by agonists, including derivatives of this compound, initiates a cascade of intracellular signaling events. These pathways are critical to the physiological and potential therapeutic effects of these compounds.

nAChR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling nAChR nAChR (α4β2 or α7) Ca_influx Ca²⁺ Influx nAChR->Ca_influx Na_influx Na⁺ Influx nAChR->Na_influx Agonist Agonist (e.g., Diazabicycloheptane Derivative) Agonist->nAChR Binds CaMK CaMKII/IV Ca_influx->CaMK PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt ERK_MAPK ERK/MAPK Pathway Ca_influx->ERK_MAPK Depolarization Membrane Depolarization Na_influx->Depolarization CREB CREB Phosphorylation CaMK->CREB Gene_Expression Gene Expression (Neuroprotection, Synaptic Plasticity) CREB->Gene_Expression Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival ERK_MAPK->Cell_Survival

Caption: Agonist binding to nAChRs leads to ion influx and downstream signaling.

The diagram above illustrates the canonical signaling pathways activated upon agonist binding to nAChRs. The influx of calcium is a particularly important event, triggering multiple downstream cascades, including the CaMK/CREB and PI3K/Akt pathways, which are known to be involved in neuroprotection and synaptic plasticity.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment Synthesis Synthesis of Derivatives Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assay Characterization->Binding_Assay Functional_Assay 86Rb+ Ion Flux Assay Characterization->Functional_Assay IC50 Determine IC50 Binding_Assay->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki EC50_Efficacy Determine EC50 & % Efficacy Functional_Assay->EC50_Efficacy

Caption: Workflow for the biological evaluation of novel derivatives.

This workflow diagram outlines the logical progression from the synthesis and purification of new this compound derivatives to their comprehensive biological characterization, encompassing both binding affinity and functional activity assays.

Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the development of novel nAChR modulators. The synthetic tractability of this core, coupled with the detailed understanding of its structure-activity relationships, provides a solid foundation for the design of next-generation therapeutic agents targeting a range of neurological and psychiatric disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising area of medicinal chemistry. Future efforts in this field will likely focus on optimizing the pharmacokinetic properties of these derivatives and exploring their in vivo efficacy in relevant disease models.

Methodological & Application

Experimental protocol for Buchwald-Hartwig amination using this compound.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Buchwald-Hartwig Amination

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] First developed in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, natural products, and organic materials.[1][2] It provides a versatile and efficient route for coupling amines with aryl halides or pseudohalides (e.g., triflates), offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[1][2]

Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[1] Understanding this mechanism is crucial for reaction optimization.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[1][3]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base is then used to deprotonate the coordinated amine, forming a palladium-amido complex.[1][3]

  • Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3][4]

A competing side reaction, β-hydride elimination, can sometimes occur, leading to hydrodehalogenation of the aryl starting material.[1][2] The proper choice of phosphine ligand is critical to promote the desired reductive elimination and suppress such side reactions.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_Amido L-Pd(II)(Ar)(NR¹R²) PdII_ArX->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR¹R² PdII_Amido->Product HX_Base [H-Base]⁺X⁻ ArX Ar-X Amine HNR¹R² Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure

This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination using a palladium precatalyst and a phosphine ligand.

Materials:
  • Aryl halide (e.g., 4-bromotoluene)

  • Amine (e.g., morpholine)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Phosphine ligand (e.g., XPhos) - Note: Often included in the precatalyst.

  • Base (e.g., Sodium tert-butoxide, NaOtBu)[5]

  • Anhydrous, degassed solvent (e.g., Toluene)[5]

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (if not using a precatalyst).

  • Reagent Addition: Sequentially add the aryl halide (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.2-2.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

  • Reaction Execution: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Experimental_Workflow start Start: Oven-dried Schlenk Flask setup Setup under Inert Atmosphere (Ar/N₂) start->setup add_solids Add Pd Precatalyst, Aryl Halide, Amine, Base setup->add_solids add_solvent Add Anhydrous, Degassed Solvent add_solids->add_solvent react Heat and Stir (e.g., 80-110 °C) add_solvent->react monitor Monitor Progress (TLC, GC-MS, LC-MS) react->monitor monitor->react Incomplete workup Cool, Dilute, and Filter monitor->workup Complete purify Aqueous Workup & Purification workup->purify end End: Purified Product purify->end

Caption: General workflow for the Buchwald-Hartwig amination experiment.

Data Presentation: Reaction Parameters

The selection of catalyst, ligand, base, and solvent is critical and highly interdependent.[5] The following tables provide a starting point for optimization based on common substrate classes.

Table 1: Ligand and Base Selection Guide for Different Amine Types

Amine TypeRecommended LigandsRecommended BasesTypical Temperature (°C)
Primary AlkylaminesBrettPhos, XPhosNaOtBu, LHMDS80 - 110
Secondary AlkylaminesXPhos, RuPhosNaOtBu, K₃PO₄80 - 110
Arylamines (Anilines)XPhos, SPhos, RuPhosNaOtBu, Cs₂CO₃80 - 110
HeteroarylaminesAdBrettPhos, XPhosK₂CO₃, K₃PO₄100 - 120
Amides/CarbamatesJosiphos-type, XantphosK₂CO₃, K₃PO₄100 - 120

This table provides general recommendations. Optimization is often required for specific substrates.

Table 2: Reactivity and Conditions for Different Aryl Halides

Aryl Halide (Ar-X)Relative ReactivityTypical Catalyst LoadingNotes
Ar-IHigh1-2 mol%Iodide can sometimes inhibit the catalyst; less common than Ar-Br.[4][6]
Ar-BrHigh1-2 mol%Very common and reliable substrate for this reaction.[6]
Ar-ClModerate2-5 mol%Requires more electron-rich and bulky ligands (e.g., XPhos, RuPhos).[4]
Ar-OTfHigh1-2 mol%Excellent leaving group, broadens the scope to phenols.[4]

Troubleshooting Guide

IssuePotential CauseTroubleshooting Step
Low or No Conversion Inactive CatalystEnsure the palladium precursor and ligand are high quality and were stored and handled under an inert atmosphere.[5] Consider using a pre-catalyst for more reliable results.[5]
Insufficient TemperatureCautiously increase the reaction temperature in 10 °C increments.[5]
Impure ReagentsUse anhydrous, degassed solvents and ensure the purity of starting materials.
Significant Side Reactions HydrodehalogenationOptimize the base; a weaker or less hindered base (e.g., Cs₂CO₃) can sometimes reduce this side reaction.[5] Lowering the reaction temperature may also help.[5]
Catalyst PoisoningFunctional groups like azo groups can poison the catalyst.[4] Substrate purification may be necessary.
Poor Solubility Inappropriate SolventScreen alternative solvents like dioxane or THF to improve the solubility of reagents.[5]

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a valuable bicyclic scaffold in drug discovery, and its functionalization via Suzuki coupling allows for the introduction of diverse aromatic and heteroaromatic substituents, facilitating the exploration of chemical space in the development of novel therapeutics.

These application notes provide detailed protocols and compiled data for the Suzuki coupling reaction of a key intermediate derived from this compound. The provided methodologies and data will aid researchers in the efficient synthesis and exploration of novel compounds based on this privileged scaffold.

Reaction Scheme and Mechanism

The overall transformation involves a two-step process: first, a Buchwald-Hartwig amination to couple the diazabicycloheptane with a haloaryl group, followed by a Suzuki coupling to introduce a second aryl or heteroaryl moiety.

General Reaction Scheme

Suzuki_Coupling cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Suzuki Coupling Reactant1 This compound Intermediate Tert-butyl 3-(Aryl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate Reactant1->Intermediate Pd Catalyst, Ligand, Base Reactant2 Halo-Aryl-X Reactant2->Intermediate Intermediate2 Tert-butyl 3-(Aryl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate Product Tert-butyl 3-(Biaryl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate Intermediate2->Product Pd Catalyst, Base Reactant3 Aryl'-B(OH)2 Reactant3->Product

Caption: General two-step synthesis of biaryl diazabicycloheptane derivatives.

Suzuki Coupling Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X r_pdx_l R-Pd(II)-X Ln oxidative_addition->r_pdx_l transmetalation Transmetalation r_pdx_l->transmetalation R'-B(OR)3- r_pd_r_prime R-Pd(II)-R' Ln transmetalation->r_pd_r_prime reductive_elimination Reductive Elimination r_pd_r_prime->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are based on a reported synthesis of a potential PET radioligand for imaging cerebral α7-nAChR.[1]

Protocol 1: Synthesis of Tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (Intermediate)

This step involves a Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • 5-Bromo-2-chloropyridine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

  • Sodium tert-butoxide (t-BuONa)

  • Toluene, anhydrous

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), 5-bromo-2-chloropyridine (1.1-1.2 eq), Pd₂(dba)₃ (0.022 eq), rac-BINAP (0.067 eq), and sodium tert-butoxide (1.17 eq).

  • Add anhydrous toluene to the mixture.

  • Heat the reaction mixture at 85 °C for 20 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the desired product.

Protocol 2: Suzuki Coupling of Tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate with Indol-5-ylboronic acid

Materials:

  • Tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

  • Indol-5-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

Procedure:

  • In a reaction vessel, dissolve tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (1.0 eq) and indol-5-ylboronic acid (1.2-1.5 eq) in a 4:1 mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ solution.

  • Add Pd(PPh₃)₄ (0.05-0.1 eq) to the mixture.

  • Heat the reaction mixture at 115 °C for 1.5 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by silica gel chromatography to obtain the final biaryl product.

Data Presentation

The following table summarizes the quantitative data for the key Suzuki coupling reaction.

Aryl HalideBoronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylateIndol-5-ylboronic acidPd(PPh₃)₄Na₂CO₃ (2M aq.)Dioxane/H₂O (4:1)1151.577[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of the target biaryl compound.

Workflow start Start: Reagents for Buchwald-Hartwig Amination reaction1 Buchwald-Hartwig Reaction (Toluene, 85°C, 20h) start->reaction1 purification1 Purification 1 (Silica Gel Chromatography) reaction1->purification1 intermediate Intermediate: Tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate purification1->intermediate reaction2 Suzuki Coupling Reaction (Dioxane/H2O, 115°C, 1.5h) intermediate->reaction2 workup Aqueous Workup reaction2->workup purification2 Purification 2 (Silica Gel Chromatography) workup->purification2 product Final Product: Tert-butyl 3-(6-(1H-indol-5-yl)pyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate purification2->product end End: Characterization product->end

Caption: Workflow for the two-step synthesis of the target biaryl compound.

Conclusion

The Suzuki coupling reaction is a highly effective method for the C-C bond formation to functionalize the this compound scaffold. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel biaryl and heteroaryl derivatives for applications in drug discovery and medicinal chemistry. Further optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to expand the scope of this reaction to a wider range of substrates.

References

Application Notes and Protocols: N-Boc Deprotection of 3,6-Diazabicyclo[3.2.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,6-diazabicyclo[3.2.0]heptane scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system, particularly as ligands for nicotinic acetylcholine receptors (nAChRs).[1] During the synthesis of these and other complex molecules, the tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionalities within this bicyclic system. Its stability under various conditions and facile removal under acidic conditions make it an invaluable tool for synthetic chemists.

This document provides detailed application notes and protocols for the N-Boc deprotection of 3,6-diazabicyclo[3.2.0]heptane derivatives, offering a comparative overview of common methods to aid in the selection of the optimal deprotection strategy.

Deprotection Methodologies

The removal of the N-Boc group is typically achieved under acidic conditions, which disrupt the carbamate linkage, releasing the free amine, carbon dioxide, and tert-butyl cation. However, the choice of acid and reaction conditions can be critical, especially when acid-sensitive functional groups are present in the molecule. Milder, neutral methods are also available for such sensitive substrates.

Acidic Deprotection Methods

Trifluoroacetic Acid (TFA): A strong acid commonly used for rapid and efficient Boc deprotection. It is often used in a solution with a chlorinated solvent like dichloromethane (DCM).

Hydrochloric Acid (HCl): Another strong acid, typically used as a solution in an organic solvent such as dioxane or ethyl acetate. The resulting hydrochloride salt of the deprotected amine often precipitates from the reaction mixture, facilitating its isolation.

Milder and Neutral Deprotection Methods

For substrates that are sensitive to strong acids, alternative methods can be employed:

  • Lewis Acids: Reagents like iron(III) chloride (FeCl₃) can catalyze the selective deprotection of N-Boc groups under milder conditions.

  • Formic Acid: Can be used as a milder alternative to TFA or HCl.

  • Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent can effect deprotection without the need for acidic reagents.

Data Presentation: Comparison of N-Boc Deprotection Methods

The following table summarizes quantitative data for various N-Boc deprotection methods for 3,6-diazabicyclo[3.2.0]heptane and related bicyclic amine derivatives.

Deprotection MethodReagent(s)SolventTemperatureTimeSubstrateYield (%)Citation(s)
Acidic
Trifluoroacetic AcidTFACH₂Cl₂0 °C to RT2.25 h3-(6-(1H-indol-5-yl)pyridin-3-yl)-6-Boc-3,6-diazabicyclo[3.2.0]heptane27
Trifluoroacetic AcidTFACH₂Cl₂RTNot Specified6-phenyl-2,6-diazabicyclo[3.2.0]heptane derivativeQuantitative[2]
Hydrochloric Acid4M HCl in DioxaneDioxaneRT2 hGeneral N-Boc amines91 (bis-HCl salt)
Lewis Acid-Catalyzed
Iron(III) ChlorideFeCl₃ (catalytic)AcetonitrileRT1-4 hDi-Boc protected amino acids>95
Neutral
ThermalNoneWater100 °C< 15 minVarious N-Boc amines90-97[3]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is adapted from the synthesis of a precursor for a PET radioligand.

Materials:

  • N-Boc protected 3,6-diazabicyclo[3.2.0]heptane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for chromatography

  • Eluent: CH₂Cl₂/MeOH/NH₄OH (e.g., 9:1:0.1)

Procedure:

  • Dissolve the N-Boc protected 3,6-diazabicyclo[3.2.0]heptane derivative (1.0 eq) in anhydrous dichloromethane (approx. 26 mL/mmol of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (approx. 5.1 mL/mmol of substrate) to the stirred solution.

  • Stir the reaction mixture at 0 °C for 15 minutes.

  • Remove the ice bath and continue stirring at room temperature for 2 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

  • Purify the residue by silica gel chromatography using an appropriate eluent system (e.g., CH₂Cl₂/MeOH/NH₄OH, 9:1:0.1) to afford the deprotected product.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This is a general and widely used protocol for N-Boc deprotection.

Materials:

  • N-Boc protected 3,6-diazabicyclo[3.2.0]heptane derivative

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, as co-solvent)

  • Diethyl ether (for precipitation/washing)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the N-Boc protected 3,6-diazabicyclo[3.2.0]heptane derivative (1.0 eq) in a minimal amount of a suitable solvent such as methanol or dichloromethane if necessary. For many substrates, direct suspension in the HCl/dioxane solution is sufficient.

  • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the substrate.

  • Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.

  • Monitor the reaction progress by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.

  • If a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If the product remains in solution, remove the solvent under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt, which is then collected by filtration.

Visualizations

Deprotection_Workflow Start Start: N-Boc Protected 3,6-diazabicyclo[3.2.0]heptane Derivative Dissolution Dissolve in appropriate solvent (e.g., DCM, Dioxane) Start->Dissolution Reagent_Addition Add Deprotection Reagent (e.g., TFA, HCl) Dissolution->Reagent_Addition Reaction Stir at specified temperature and time Reagent_Addition->Reaction Monitoring Monitor reaction progress (TLC/LC-MS) Reaction->Monitoring Workup Work-up: - Evaporation - Neutralization (if needed) - Extraction Monitoring->Workup Reaction Complete Purification Purification (e.g., Chromatography, Crystallization) Workup->Purification End End: Deprotected 3,6-diazabicyclo[3.2.0]heptane Derivative Purification->End

Caption: General experimental workflow for N-Boc deprotection.

Biological_Context Deprotected_Compound Deprotected 3,6-diazabicyclo[3.2.0]heptane Derivative (Ligand) nAChR Nicotinic Acetylcholine Receptor (nAChR) Deprotected_Compound->nAChR Binds to Signaling_Cascade Downstream Signaling Cascade nAChR->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Neurotransmitter Release) Signaling_Cascade->Cellular_Response Leads to

Caption: Biological role as a ligand for nicotinic receptors.

References

Application Notes and Protocols: Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate and its derivatives as chiral ligands in asymmetric catalysis. The unique bicyclic structure of this compound provides a rigid and sterically defined environment, making it a promising scaffold for the development of highly effective chiral ligands for a variety of enantioselective transformations.

Overview of Applications

This compound, particularly its enantiomerically pure forms such as (1S,5R) and (1R,5S), serves as a versatile precursor for the synthesis of novel chiral ligands. While direct applications as a ligand are still emerging, its derivatives, typically functionalized at the N-3 position, have shown potential in asymmetric catalysis. The rigid bicyclic framework helps in creating a well-defined chiral pocket around a metal center, which is crucial for achieving high levels of stereocontrol.

Beyond its use in catalysis, this scaffold is a key building block in medicinal chemistry, notably in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are targets for various neurological and psychiatric disorders. Its derivatives have been utilized in the synthesis of potential therapeutic agents and radioligands for positron emission tomography (PET) imaging.

Key Asymmetric Reactions

While specific data for the direct use of this compound as a ligand in a broad range of asymmetric reactions is limited in publicly available literature, its structural motifs are found in ligands for key transformations such as:

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This is a powerful C-C bond-forming reaction where chiral ligands are crucial for controlling the enantioselectivity. The diazabicyclo[3.2.0]heptane core can be elaborated into P,N or N,N-donor ligands suitable for this transformation.

  • Asymmetric C-H Activation: The development of chiral ligands for enantioselective C-H functionalization is a rapidly growing field. The rigid structure of the diazabicycloheptane scaffold can provide the necessary steric hindrance and conformational rigidity to achieve high stereoselectivity.

  • Asymmetric Cross-Coupling Reactions: In reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, chiral ligands can be employed to induce enantioselectivity, particularly in the formation of atropisomers or products with chiral centers.

Data Presentation: Performance in Asymmetric Catalysis (Hypothetical Data)

EntrySubstrateNucleophileSolventTemp (°C)Yield (%)ee (%)
1rac-1,3-diphenylallyl acetateDimethyl malonateTHF259592
2rac-1,3-diphenylallyl acetateNitromethaneCH2Cl208885
3rac-1,3-di-p-tolylallyl acetateDimethyl malonateToluene259294
4rac-1,3-di-p-chlorophenylallyl acetateDimethyl malonateDioxane259091

Experimental Protocols

The following protocols are based on established procedures where this compound is used as a reactant. These can be adapted for its use as a ligand by pre-forming the metal-ligand complex or by adding the ligand to the reaction mixture.

Protocol 1: Synthesis of a N-Aryl Derivative via Buchwald-Hartwig Amination

This protocol describes the arylation of the secondary amine on the diazabicyclo[3.2.0]heptane core, a common step in the synthesis of more complex ligands and molecules.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 5-bromo-2-chloropyridine) (1.1 equiv)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene to the flask.

  • Add this compound and the aryl halide.

  • Heat the reaction mixture to 85-95 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (General Protocol)

This is a general protocol that can be adapted using a chiral ligand derived from this compound.

Reaction Scheme:

Materials:

  • [Pd(allyl)Cl]₂ (0.01 equiv)

  • Chiral Ligand (e.g., N-aryl derivative of (1S,5R)-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate) (0.025 equiv)

  • Allylic substrate (e.g., rac-1,3-diphenylallyl acetate) (1.0 equiv)

  • Nucleophile (e.g., dimethyl malonate) (1.2 equiv)

  • Base (e.g., BSA + cat. KOAc or NaH)

  • Solvent (e.g., THF or CH₂Cl₂)

Procedure:

  • In an inert atmosphere glovebox, dissolve [Pd(allyl)Cl]₂ and the chiral ligand in the chosen anhydrous solvent in a Schlenk flask.

  • Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • In a separate flask, prepare the nucleophile. If using a C-H acid like dimethyl malonate, it may need to be deprotonated with a suitable base (e.g., NaH) or used with a base system like BSA/KOAc.

  • Add the allylic substrate to the catalyst mixture.

  • Add the prepared nucleophile solution to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) and monitor by TLC or GC.

  • Once the reaction is complete, quench the reaction (e.g., with saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee%) by chiral HPLC or GC.

Visualizations

Logical Workflow for Ligand Synthesis and Application

Ligand_Synthesis_and_Application cluster_synthesis Ligand Synthesis cluster_application Asymmetric Catalysis start Starting Material (tert-butyl 3,6-diazabicyclo [3.2.0]heptane-6-carboxylate) functionalization N-Functionalization (e.g., Arylation, Alkylation) start->functionalization Buchwald-Hartwig or other C-N coupling ligand Chiral Ligand functionalization->ligand complexation Metal Complex Formation (e.g., with Palladium) ligand->complexation Coordination catalysis Catalytic Reaction (e.g., Asymmetric Allylic Alkylation) complexation->catalysis product Enantioenriched Product catalysis->product

Caption: Workflow for the synthesis of a chiral ligand and its application in catalysis.

Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation

Catalytic_Cycle_AAA pd0 Pd(0)L* pi_allyl_pd π-Allyl Pd(II) Complex pd0->pi_allyl_pd Oxidative Addition allyl_substrate Allylic Substrate (R-X) allyl_substrate->pi_allyl_pd pi_allyl_pd->pd0 Reductive Elimination product Chiral Product (R-Nu) pi_allyl_pd->product nucleophile Nucleophile (Nu-) nucleophile->pi_allyl_pd Nucleophilic Attack

Caption: A simplified catalytic cycle for Palladium-catalyzed Asymmetric Allylic Alkylation.

Application Notes and Protocols: Synthesis and Evaluation of Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of nicotinic acetylcholine receptor (nAChR) ligands. The protocols and data presented are intended to guide researchers in the development of novel therapeutic agents targeting this important class of receptors.

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in various physiological processes within the central and peripheral nervous systems.[1][2] Their involvement in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction, has made them a significant target for drug discovery.[3][4][5][6][7] The development of selective ligands for different nAChR subtypes is a key strategy for creating targeted therapies with improved efficacy and reduced side effects.[8]

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of representative nAChR ligands from the literature. This data is essential for comparing the potency and selectivity of different compounds.

Table 1: Binding Affinities (Ki) of Selected Ligands for nAChR Subtypes

LigandnAChR SubtypeKi (nM)Reference Compound(s)
Compound 20α4β231 ± 6Nicotine
h-DAT1008 ± 230
Compound 21α4β2113 ± 37Nicotine
h-DAT75 ± 9
Sazetidine-Aα4β2-Mecamylamine, Cytisine
Vareniclineα4β2-
NS9283α4β2 (high sensitivity)-Acetylcholine
LY2087101α4β2 (low sensitivity)-Acetylcholine

Data extracted from multiple sources, including reference[9].

Table 2: Functional Activity (EC50) of Selected Ligands at nAChR Subtypes

LigandnAChR SubtypeEC50 (µM)Functional Assay
Acetylcholineα4(2)β2(3) (high sensitivity)1Receptor Activation
Acetylcholineα4(3)β2(2) (low sensitivity)100Receptor Activation

Data extracted from reference[3].

Experimental Protocols

Detailed methodologies for key experiments in the synthesis and evaluation of nAChR ligands are provided below.

Protocol 1: General Procedure for Synthesis of Novel Nicotinic Ligands

This protocol describes a general approach for the synthesis of novel nAChR ligands, inspired by methodologies reported in the literature.[4][5]

Materials:

  • Appropriate starting materials (e.g., pyridine derivatives, azetidine precursors)

  • Reagents for specific reactions (e.g., coupling agents, reducing agents, catalysts)

  • Solvents (e.g., DMF, DCM, THF)

  • Purification materials (e.g., silica gel for column chromatography)

  • Analytical instruments (e.g., NMR, Mass Spectrometry)

Procedure:

  • Scaffold Synthesis: Synthesize the core scaffold of the desired ligand class. For example, for pyridine-based ligands, this may involve functionalization of the pyridine ring.

  • Side Chain Introduction: Introduce desired side chains to the core scaffold through appropriate chemical reactions, such as cross-coupling reactions or nucleophilic substitutions.

  • Modification and Derivatization: Perform further chemical modifications to optimize the ligand's properties. This can include altering stereochemistry, introducing conformational constraints, or adding functional groups to modulate binding affinity and selectivity.[10]

  • Purification: Purify the synthesized compounds using techniques like column chromatography, recrystallization, or preparative HPLC.

  • Structural Characterization: Confirm the structure and purity of the final compounds using NMR spectroscopy and mass spectrometry.

Protocol 2: Radioligand Binding Assay for nAChR Subtypes

This protocol outlines a standard method for determining the binding affinity of synthesized ligands to specific nAChR subtypes.[11]

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines)

  • Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7)

  • Synthesized test compounds

  • Assay buffer (e.g., Tris-HCl buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: Calcium Flux Assay for Functional Activity

This protocol describes a method to assess the functional activity (agonist or antagonist) of synthesized ligands by measuring changes in intracellular calcium levels.[11]

Materials:

  • Cells stably expressing the nAChR subtype of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Known nAChR agonist (e.g., acetylcholine, nicotine)

  • Synthesized test compounds

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound (for agonist activity) or a fixed concentration of a known agonist in the presence of varying concentrations of the test compound (for antagonist activity).

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader.

  • Data Analysis: For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, calculate the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Visualizations

The following diagrams illustrate key concepts in nAChR signaling and ligand development.

nAChR_Signaling_Pathway cluster_ionotropic Ionotropic Signaling cluster_metabotropic Metabotropic Signaling ACh Acetylcholine (ACh) or Nicotinic Agonist nAChR_ion nAChR (Ligand-gated ion channel) ACh->nAChR_ion Binds Ion_Influx Na+ / Ca2+ Influx nAChR_ion->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response_ion Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response_ion nAChR_meta nAChR (e.g., α7) G_protein Gαq nAChR_meta->G_protein Activates JAK2 JAK2 nAChR_meta->JAK2 Activates PI3K PI3K nAChR_meta->PI3K Activates PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release Cellular_Response_meta Cellular Response (e.g., Gene Expression, Neuroprotection) Ca_release->Cellular_Response_meta STAT3 STAT3 JAK2->STAT3 STAT3->Cellular_Response_meta Akt Akt PI3K->Akt Akt->Cellular_Response_meta ACh_meta ACh ACh_meta->nAChR_meta Binds

Caption: Overview of nAChR ionotropic and metabotropic signaling pathways.[12][13][14]

Ligand_Development_Workflow Start Start: Identify Therapeutic Target Design Ligand Design & Computational Screening Start->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay In vitro Binding Assays (Ki determination) Purification->Binding_Assay Functional_Assay In vitro Functional Assays (EC50/IC50 determination) Binding_Assay->Functional_Assay SAR Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR Optimization Lead Optimization SAR->Optimization In_Vivo In vivo Studies (Animal Models) SAR->In_Vivo Optimization->Design Iterative Refinement Preclinical Preclinical Development In_Vivo->Preclinical

Caption: Experimental workflow for the development of novel nAChR ligands.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_properties Pharmacological Properties Scaffold Chemical Scaffold (e.g., Pyridine, Azetidine) Side_Chain Side Chain (Size, Polarity) Conformation Conformational Constraint Stereochem Stereochemistry Affinity Binding Affinity (Ki) Side_Chain->Affinity Selectivity Subtype Selectivity Side_Chain->Selectivity Conformation->Affinity Efficacy Functional Efficacy (Agonist/Antagonist) Conformation->Efficacy Stereochem->Affinity Stereochem->Selectivity

Caption: Logical relationships in Structure-Activity Relationship (SAR) studies.[4][5]

References

Application Notes & Protocols for the Chromatographic Purification of Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. The following sections outline established chromatographic techniques, including flash chromatography and High-Performance Liquid Chromatography (HPLC), to achieve high purity of the target compound.

Introduction

This compound is a versatile bicyclic amine scaffold used in the development of novel therapeutics, particularly those targeting nicotinic acetylcholine receptors (nAChRs) for conditions like pain.[1] Its synthesis often results in a crude mixture containing starting materials, byproducts, and the desired product. Effective purification is therefore a critical step to ensure the integrity and reliability of subsequent synthetic transformations and biological assays. This guide details two primary chromatographic methods for its purification: flash column chromatography and preparative HPLC.

Chromatographic Purification Strategies

The choice of chromatographic method depends on the scale of the purification, the nature of the impurities, and the required final purity.

  • Flash Column Chromatography: Ideal for larger scale purifications (milligrams to grams) of crude reaction mixtures. It is a rapid and cost-effective method for removing major impurities.

  • High-Performance Liquid Chromatography (HPLC): Best suited for achieving very high purity (>98%) and for the purification of smaller quantities. It is often used as a final polishing step.

Data Presentation: Summary of Purification Parameters

The following tables summarize typical parameters and expected outcomes for the purification of this compound and its derivatives based on literature precedents.

Table 1: Flash Column Chromatography Parameters

ParameterMethod 1Method 2
Stationary Phase Silica GelSilica Gel
Mobile Phase CH₂Cl₂/MeOH/NH₄OH (95:5:0.5)Hexanes/Ethyl Acetate (3:1)
Typical Application Purification of crude reaction mixtures after synthesis.Purification of intermediates in multi-step synthesis.[2]
Reported Yield ~52% (for a derivative)[3]83% (for a derivative)[2]

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters

ParameterMethod 1Method 2
Stationary Phase Waters XBridge® C18C18 Column
Column Dimensions 30 x 100 mmNot Specified
Mobile Phase Aqueous (NH₄)₂CO₃ - MeOH30% Acetonitrile/Water
Gradient 80:20 to 0:100 over 15 minIsocratic
Typical Application Final purification of advanced intermediates.[3]Purification of radiolabeled compounds.[1]
Reported Yield 54%[3]Not Specified
Specific Radioactivity Not Applicable>400 GBq/μmol[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of a crude reaction mixture containing this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (CH₂Cl₂), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium hydroxide (NH₄OH), ACS grade

  • Hexanes, HPLC grade

  • Ethyl acetate, HPLC grade

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, silica gel 60 F254

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., CH₂Cl₂ with a small amount of MeOH).

  • Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a packed bed. Ensure the bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution:

    • Method A (Polar Eluent): Begin elution with a mobile phase of 95:5:0.5 CH₂Cl₂/MeOH/NH₄OH.[3]

    • Method B (Non-polar Eluent): Begin elution with a mobile phase of 3:1 Hexanes/Ethyl Acetate.[2]

  • Fraction Collection: Collect fractions in appropriately sized test tubes.

  • Monitoring: Monitor the separation by TLC, spotting each fraction on a TLC plate. Visualize the spots under UV light or by staining (e.g., with potassium permanganate).

  • Product Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Preparative HPLC Purification

This protocol is suitable for obtaining highly pure this compound or its derivatives.

Materials:

  • Partially purified this compound

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Waters XBridge®)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Ammonium carbonate ((NH₄)₂CO₃), ACS grade

  • Deionized water

  • Collection vials

Procedure:

  • System Preparation: Equilibrate the HPLC system and the column with the initial mobile phase conditions.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection: Inject the prepared sample onto the column.

  • Chromatographic Run:

    • Method A (Gradient): Run a gradient from 80:20 to 0:100 aqueous (NH₄)₂CO₃/MeOH over 15 minutes.[3]

    • Method B (Isocratic): Run with an isocratic mobile phase of 30% acetonitrile in water.[1]

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired compound, as detected by the UV detector.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Product Isolation: Pool the pure fractions and remove the solvent, typically by lyophilization or evaporation under reduced pressure, to obtain the final purified product.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the purification of this compound.

Purification_Workflow Crude_Product Crude Product (from synthesis) Flash_Chromatography Flash Column Chromatography Crude_Product->Flash_Chromatography Partially_Purified Partially Purified Product Flash_Chromatography->Partially_Purified Analysis Purity Analysis (TLC/Analytical HPLC) Flash_Chromatography->Analysis HPLC_Purification Preparative HPLC Pure_Product Pure Product (>98%) HPLC_Purification->Pure_Product HPLC_Purification->Analysis Partially_Purified->HPLC_Purification

Caption: General purification workflow for this compound.

Logical_Relationship cluster_Goal Purification Goal cluster_Methods Chromatographic Methods cluster_Factors Influencing Factors High_Purity High Purity (>98%) Flash_Chromatography Flash Chromatography (Bulk Separation) Flash_Chromatography->High_Purity leads to intermediate purity HPLC Preparative HPLC (High Resolution) HPLC->High_Purity achieves Scale Scale (mg to g) Scale->Flash_Chromatography Large Scale->HPLC Small Impurity_Profile Impurity Profile Impurity_Profile->Flash_Chromatography Major Impurities Impurity_Profile->HPLC Trace Impurities

Caption: Decision logic for selecting the appropriate chromatographic purification method.

References

Application Note: ¹H and ¹³C NMR Analysis of Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its rigid bicyclic core provides a defined three-dimensional structure, making it an attractive scaffold for drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This application note provides a detailed protocol and analysis of the ¹H and ¹³C NMR spectra of a closely related derivative, tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate, which serves as a valuable reference for the analysis of the parent compound.

Molecular Structure and Numbering

The chemical structure and atom numbering of the parent compound, this compound, are crucial for the assignment of NMR signals.

cluster_mol This compound mol

Caption: Molecular structure of this compound.

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is provided below. These protocols are based on established methods for similar compounds.[1]

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nuclei: ¹H and ¹³C

  • Solvent: CDCl₃

  • Temperature: 293 K[1]

  • Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.[1]

¹H NMR Parameters:

  • Pulse Program: Standard single pulse

  • Acquisition Time: ~3 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the spectra to the TMS signal at 0.00 ppm.

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate.[1] This data provides a reference for the expected chemical shifts and multiplicities for the core diazabicyclo[3.2.0]heptane structure.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
4.83s-1HH-5
4.11t8.01HH-1
3.98-3.89m-1HH-2a
3.69-3.62m-2HH-4a, H-7a
3.24-3.17m-1HH-2b
3.03dd6.6, 10.21HH-4b
2.90dd4.4, 10.81HH-7b
1.45s-9HC(CH₃)₃

Note: The signals for the 6-chloropyridin-3-yl substituent are omitted for clarity.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmAssignment
79.9C (CH₃)₃
65.4C-5
64.4C-1
54.5C-4
53.3C-7
32.8C-2
28.5C(C H₃)₃

Note: The signals for the 6-chloropyridin-3-yl substituent and the carbonyl carbon of the Boc group are omitted for clarity.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

cluster_workflow NMR Analysis Workflow sample_prep Sample Preparation (Dissolution in CDCl₃ with TMS) nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) data_processing->spectral_analysis structure_elucidation Structure Elucidation & Purity Assessment spectral_analysis->structure_elucidation

Caption: Logical workflow for NMR analysis.

Signaling Pathway of Structural Information

The following diagram illustrates how NMR data provides structural information.

cluster_info NMR Data to Structure chemical_shift Chemical Shift (δ) (Electronic Environment) structure Molecular Structure chemical_shift->structure integration Integration (Proton Count) integration->structure multiplicity Multiplicity (Neighboring Protons) multiplicity->structure coupling_constant Coupling Constant (J) (Dihedral Angles) coupling_constant->structure

Caption: Relationship between NMR parameters and molecular structure.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound, using data from a closely related derivative as a reference. The provided protocols and spectral data will aid researchers in the structural verification and quality control of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Boc-Protected Diazabicyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butoxycarbonyl (Boc) is a widely utilized protecting group in organic synthesis, particularly in the development of nitrogen-containing heterocyclic compounds for pharmaceuticals. Diazabicyclic scaffolds, such as 2,5-diazabicyclo[2.2.1]heptanes and 3,8-diazabicyclo[3.2.1]octanes, are prevalent core structures in many biologically active molecules. The characterization of Boc-protected intermediates is a critical step in the synthetic workflow. Mass spectrometry (MS) is an essential analytical technique for confirming the identity and structure of these compounds by analyzing their molecular weight and fragmentation patterns.

These application notes provide a detailed overview of the characteristic mass spectrometry fragmentation patterns of Boc-protected diazabicyclic compounds and include experimental protocols for their analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Characteristic Fragmentation Patterns

The fragmentation of Boc-protected amines in the mass spectrometer is largely dictated by the lability of the Boc group and the stability of the resulting fragments. The ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI), can influence the fragmentation pathways observed.

General Fragmentation of the Boc Group

Under both EI and Collision-Induced Dissociation (CID) in ESI-MS/MS, the Boc group undergoes characteristic fragmentation, leading to several key neutral losses and fragment ions. These are summarized in the table below.

Fragment/Neutral LossMass (Da)Description
Loss of Isobutylene56A common fragmentation pathway initiated by the loss of a stable neutral molecule, often observed as [M+H-56]⁺.
tert-Butyl cation57A stable carbocation that is frequently observed as a prominent peak at m/z 57.
Loss of the entire Boc group100Cleavage of the N-C bond of the carbamate results in the loss of the entire Boc group (C₅H₈O₂), observed as [M+H-100]⁺.
Loss of CO₂ after isobutylene loss44Sequential fragmentation where the initial loss of isobutylene is followed by the loss of carbon dioxide, resulting in a total mass loss of 100 Da.
Fragmentation of the Diazabicyclic Core

In addition to the fragmentation of the Boc group, the diazabicyclic core itself can undergo fragmentation. The presence of two nitrogen atoms influences the fragmentation, often leading to cleavage at the carbon atoms alpha to the nitrogen (α-cleavage), which is a common pathway for amines. The rigid, strained nature of the bicyclic system can also lead to characteristic ring-opening fragmentation pathways.

Example: EI Fragmentation of a Di-Boc-Protected Diazabicyclic Compound

The following table summarizes the mass spectral data obtained under Electron Ionization (EI) for 5-(4'-Trifluoromethylphenyl)-2,3-diazabicyclo[2.2.1]heptane-2,3-di-tert-butyl dicarboxylate.[1]

m/zRelative Intensity (%)Putative Fragment Assignment
3923M•⁺
26311[M - Boc - F]•⁺
23671[M - 2x isobutylene - CO₂]•⁺
1927Further fragmentation of the diazabicyclic core
16113Further fragmentation
11342Fragment of the diazabicyclic core
6967Fragment related to the bicyclic structure
57100[tert-butyl cation, C₄H₉⁺]

Note: This data is for a di-Boc protected compound and serves as an illustrative example. Fragmentation patterns for mono-Boc protected analogs may differ.

Experimental Protocols

The following protocols provide a general framework for the analysis of Boc-protected diazabicyclic compounds using LC-MS with ESI.

Protocol 1: Sample Preparation
  • Reconstitution: Prepare a stock solution of the Boc-protected diazabicyclic compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilution: For direct infusion or LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol outlines a standard reversed-phase LC-MS method suitable for the separation and analysis of Boc-protected compounds.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source (e.g., quadrupole, ion trap, or time-of-flight analyzer).

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.

Protocol 3: Mass Spectrometry and MS/MS Data Acquisition
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Desolvation Temperature: 350-450 °C.

  • Full Scan MS: Acquire data in full scan mode over a mass range appropriate for the target compound (e.g., m/z 100-1000).

  • MS/MS Analysis (Product Ion Scan): For structural confirmation, perform tandem MS (MS/MS) on the protonated molecule [M+H]⁺.

    • Isolation Window: 1-2 m/z.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) is recommended to observe a wide range of fragment ions. The optimal collision energy should be determined empirically for each compound.

Visualizations

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized Boc-protected diazabicyclic compound.

cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometric Analysis cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis of Boc-protected Diazabicycle Purification Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution & Dilution) Purification->SamplePrep LCMS LC-MS Analysis (Full Scan) SamplePrep->LCMS MSMS Tandem MS (MS/MS) (Product Ion Scan) LCMS->MSMS [M+H]⁺ peak observed MW_Confirm Molecular Weight Confirmation (from Full Scan MS) LCMS->MW_Confirm DataAnalysis Data Analysis & Structural Elucidation MSMS->DataAnalysis Frag_Confirm Fragmentation Pattern Analysis (from MS/MS) DataAnalysis->Frag_Confirm Structure_Confirm Structure Confirmed MW_Confirm->Structure_Confirm Frag_Confirm->Structure_Confirm

Caption: Logical workflow for the synthesis and mass spectrometric characterization.

General Fragmentation Pathways

This diagram illustrates the primary fragmentation pathways of a generic mono-Boc-protected diazabicyclic amine under ESI-MS/MS conditions.

cluster_frags Primary Fragments Precursor [M+H]⁺ (Protonated Molecule) Frag1 [M+H - 56]⁺ (Loss of Isobutylene) Precursor->Frag1 - C₄H₈ Frag2 [M+H - 100]⁺ (Loss of Boc group) Precursor->Frag2 - C₅H₈O₂ Frag3 m/z 57 (tert-Butyl cation) Precursor->Frag3 Frag4 Ring-opened Fragments Precursor->Frag4 α-cleavage / Ring Opening Frag1->Frag2 - CO₂

References

Handling and storage guidelines for Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate. The information is compiled to ensure laboratory safety and maintain the integrity of the compound for research and development purposes.

Compound Information

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₈N₂O₂[1][2][3][4][5]

  • Molecular Weight: 198.26 g/mol [1][6]

Safety and Handling

2.1. Hazard Identification

This compound is classified with the following hazards:

  • Causes skin irritation (H315).[3][6]

  • Causes serious eye irritation (H319).[3][6]

  • May cause respiratory irritation (H335).[3][6]

  • May be harmful if swallowed.[6]

2.2. Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn:

  • Hand Protection: Protective gloves.[7]

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[8]

  • Skin and Body Protection: A protective suit or lab coat is recommended.[7]

2.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[7]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[3][7]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][8]

  • Wash hands thoroughly after handling.[3][7]

  • Prevent the dispersion of dust.[7]

Storage

Proper storage is crucial to maintain the stability and purity of this compound.

  • Temperature: Store in a refrigerator at 2-8°C.[7][9] Some suppliers may indicate room temperature storage is acceptable for certain isomers.[5] Always refer to the supplier-specific storage recommendations.

  • Atmosphere: Store under an inert gas atmosphere.[7][9]

  • Container: Keep the container tightly closed.[3][7]

Quantitative Data Summary

ParameterValue/GuidelineSource(s)
Storage Temperature 2-8°C (Refrigerator)[7][9]
Molecular Weight 198.26 g/mol [1][6]
Molecular Formula C₁₀H₁₈N₂O₂[1][2][3][4][5]
Purity Typically ≥97%[4][5]

First Aid Measures

  • If on Skin: Remove all contaminated clothing immediately. Rinse the skin well with plenty of water. If skin irritation occurs, seek medical advice.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][7]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][7]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Dry powder, foam, water spray, or carbon dioxide (CO₂).[7]

  • Specific Hazards: The compound may decompose upon combustion or at high temperatures to generate poisonous fumes.[7]

Experimental Protocol: Representative N-Alkylation Reaction

This protocol describes a general procedure for the N-alkylation of this compound, a common reaction for this type of building block in medicinal chemistry.

7.1. Materials

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Aprotic polar solvent (e.g., acetonitrile or DMF)

  • Inorganic base (e.g., potassium carbonate or triethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

7.2. Procedure

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the base (1.5-2.0 equivalents).

  • To the stirring suspension, add the alkyl halide (1.1 equivalents) dropwise at room temperature.

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60°C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Visualizations

Handling_and_Storage_Workflow Safe Handling and Storage Workflow A Receive Compound B Inspect Container for Damage A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C No Damage I Quarantine and Report B->I Damaged D Work in Ventilated Area (Fume Hood) C->D E Weigh Compound D->E G Tightly Seal Container E->G H Proceed to Experiment E->H F Store in Refrigerator (2-8°C) Under Inert Gas G->F

Caption: Workflow for the safe handling and storage of the compound.

Experimental_Workflow N-Alkylation Experimental Workflow start Start setup Setup Reaction Under Inert Atmosphere start->setup dissolve Dissolve Starting Material and Add Base setup->dissolve add_reagent Add Alkyl Halide dissolve->add_reagent react Stir and Monitor Reaction (TLC/LC-MS) add_reagent->react workup Aqueous Workup and Extraction react->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: General workflow for an N-alkylation experiment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate. The information is tailored to address common challenges and improve reaction yields.

Troubleshooting Guide: Improving Yields

Low yields in the synthesis of this compound often stem from challenges in the key intramolecular cyclization step to form the bicyclic core. This guide provides a structured approach to troubleshoot and optimize the reaction.

A common synthetic route involves the preparation of a 3,4-disubstituted pyrrolidine precursor, followed by an intramolecular nucleophilic substitution to form the azetidine ring of the diazabicyclo[3.2.0]heptane system. A notable strategy involves the cyclization of a 3,4-disubstituted N-benzyl pyrrolidine, although this has been reported to result in low overall yields, indicating the critical nature of the cyclization conditions.

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_precursor Verify Purity and Integrity of Pyrrolidine Precursor start->check_precursor revisit_leaving_group Re-evaluate Leaving Group Strategy check_precursor->revisit_leaving_group Precursor is pure sub_precursor Impurities or degradation? - Re-purify or re-synthesize. - Confirm structure by NMR, MS. check_precursor->sub_precursor optimize_base Optimize Base Selection and Stoichiometry revisit_leaving_group->optimize_base sub_leaving_group Inefficient displacement? - Switch from tosylate to mesylate or nosylate. - Consider activation via in-situ methods. revisit_leaving_group->sub_leaving_group optimize_solvent Optimize Solvent and Concentration optimize_base->optimize_solvent sub_base Incomplete deprotonation or side reactions? - Screen hindered bases (e.g., KHMDS, LiHMDS). - Use non-nucleophilic bases (e.g., DBU, Proton Sponge). - Titrate base to determine optimal stoichiometry. optimize_base->sub_base optimize_temp Adjust Reaction Temperature and Time optimize_solvent->optimize_temp sub_solvent Poor solubility or unfavorable transition state? - Test a range of polar aprotic solvents (DMF, DMAc, NMP, DMSO). - Evaluate effect of reaction concentration. optimize_solvent->sub_solvent side_reactions Investigate Potential Side Reactions optimize_temp->side_reactions sub_temp Decomposition or slow reaction? - Run at lower temperature for longer duration. - Incrementally increase temperature to find optimum. optimize_temp->sub_temp success Improved Yield side_reactions->success Side reactions minimized sub_side_reactions Intermolecular reactions or elimination? - Use high dilution conditions to favor intramolecular cyclization. - Analyze crude mixture for byproducts. side_reactions->sub_side_reactions

Caption: Troubleshooting workflow for low yield in the intramolecular cyclization step.

Parameter Common Issues Troubleshooting Recommendations
Pyrrolidine Precursor Impurities, incorrect stereochemistry, or degradation of the starting material.- Ensure high purity of the 3,4-disubstituted pyrrolidine precursor through appropriate purification techniques (e.g., chromatography, recrystallization).- Confirm the structure and stereochemistry using NMR and other analytical methods.- Store the precursor under inert atmosphere and at low temperature if it is prone to degradation.
Leaving Group Poor leaving group ability leading to slow or incomplete reaction.- Mesylates and tosylates are commonly used. Consider using a more reactive leaving group such as a nosylate or brosylate.- Ensure complete conversion to the mesylate or tosylate in the preceding step.
Base Incomplete deprotonation of the secondary amine, or the base acting as a nucleophile.- Use a strong, non-nucleophilic, hindered base to facilitate deprotonation without competing in the substitution reaction. Examples include potassium hexamethyldisilazide (KHMDS), lithium hexamethyldisilazide (LiHMDS), or sodium hydride (NaH).- Carefully control the stoichiometry of the base. An excess may lead to side reactions, while an insufficient amount will result in incomplete reaction.
Solvent Poor solubility of reactants, or solvent participating in side reactions.- Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they can solvate the reactants and facilitate the SN2 reaction.- Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the leaving group.
Temperature & Reaction Time Decomposition at high temperatures, or slow reaction at low temperatures.- Start with a lower temperature and gradually increase it to find the optimal balance between reaction rate and stability of reactants and products.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.
Concentration Intermolecular side reactions competing with the desired intramolecular cyclization.- Employ high-dilution conditions to favor the intramolecular reaction pathway and minimize intermolecular side reactions such as dimerization or polymerization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A frequently employed strategy involves the construction of a suitably functionalized pyrrolidine ring, followed by an intramolecular cyclization to form the fused azetidine ring. A general workflow is as follows:

G start Pyrrolidine Precursor (e.g., 3-amino-4-hydroxymethyl-pyrrolidine derivative) step1 Protection of Amines (e.g., Boc, Cbz) start->step1 step2 Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) step1->step2 step3 Intramolecular Cyclization (Base-mediated) step2->step3 end This compound step3->end

Common side reactions in the synthesis of 3,6-diazabicyclo[3.2.0]heptane derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-diazabicyclo[3.2.0]heptane derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3,6-diazabicyclo[3.2.0]heptane derivatives, providing potential causes and recommended solutions.

Issue 1: Low or No Yield in Intramolecular Cyclization

Q: I am attempting to synthesize the 3,6-diazabicyclo[3.2.0]heptane core via intramolecular cyclization of a 3,4-disubstituted pyrrolidine derivative, but I am observing very low yields. What are the likely causes and how can I improve the reaction efficiency?

A: Low yields in the intramolecular cyclization to form the 3,6-diazabicyclo[3.2.0]heptane core often stem from inefficient ring closure. This can be attributed to several factors:

  • Steric Hindrance: The substituents on the pyrrolidine ring and the nitrogen atoms can sterically hinder the intramolecular reaction.

  • Poor Leaving Group: The efficiency of the cyclization is highly dependent on the nature of the leaving group.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and yield.

Troubleshooting Workflow:

start Low Yield in Intramolecular Cyclization check_leaving_group Is the leaving group optimal? (e.g., mesylate, tosylate) start->check_leaving_group optimize_leaving_group Improve the leaving group (e.g., switch from chloride to mesylate or tosylate). check_leaving_group->optimize_leaving_group No check_base Is the base strong enough to deprotonate the amine nucleophile? check_leaving_group->check_base Yes optimize_leaving_group->check_base optimize_base Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS). check_base->optimize_base No check_solvent Is the solvent appropriate for the reaction? check_base->check_solvent Yes optimize_base->check_solvent optimize_solvent Screen polar aprotic solvents (e.g., DMF, DMSO) to improve solubility and reaction rate. check_solvent->optimize_solvent No check_temperature Is the reaction temperature optimized? check_solvent->check_temperature Yes optimize_solvent->check_temperature optimize_temperature Gradually increase the temperature, monitoring for decomposition. check_temperature->optimize_temperature No end Improved Yield check_temperature->end Yes optimize_temperature->end

Caption: Troubleshooting workflow for low yield in intramolecular cyclization.

Issue 2: Formation of Diastereomers in [2+2] Photocycloaddition

Q: My [2+2] photocycloaddition reaction to form a 3-azabicyclo[3.2.0]heptane derivative is producing a mixture of exo and endo diastereomers. How can I control the diastereoselectivity and separate the isomers?

A: The formation of diastereomers is a common challenge in intramolecular [2+2] photocycloaddition reactions. The ratio of exo to endo products is influenced by the steric and electronic properties of the substituents on the diene system.

Strategies for Control and Separation:

  • Substituent Effects: The diastereoselectivity can be influenced by the nature of the substituents on the alkene moieties. Electron-withdrawing groups can alter the stability of the diradical intermediate, potentially favoring one diastereomer over the other.

  • Chiral Auxiliaries: The use of a chiral auxiliary can induce facial selectivity in the cycloaddition, leading to the preferential formation of one diastereomer.

  • Purification: The separation of exo and endo isomers can often be achieved by:

    • Crystallization: The diastereomers may have different crystallization properties, allowing for separation by fractional crystallization, often after salt formation with an appropriate acid (e.g., maleic acid).[1]

    • Column Chromatography: Careful selection of the stationary and mobile phases can allow for the chromatographic separation of the diastereomers.[1]

Quantitative Data on Diastereoselectivity:

EntrySubstituent (R)Overall Yield (%)Diastereomeric Ratio (exo:endo)
1H~9093:7
24-F-Ph9890:10
34-Cl-Ph9595:5
44-NO2-Ph92>99:1

Data adapted from a study on the intramolecular [2+2] photocycloaddition of substituted trans-N-cinnamyl-N-allyl amines.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of 3,6-diazabicyclo[3.2.0]heptane derivatives?

A1: Common side reactions include:

  • Over-alkylation: When alkylating the nitrogen atoms, it is possible for the product to react further with the alkylating agent, leading to the formation of quaternary ammonium salts. This is because the alkylated amine can be more nucleophilic than the starting material.

  • Incomplete Cyclization: In intramolecular cyclization routes, the starting material may be recovered, or elimination side products may be formed instead of the desired bicyclic product.

  • Formation of Diastereomers: In stereoselective syntheses, particularly those involving cycloadditions, the formation of unwanted diastereomers (e.g., exo/endo isomers) is a common issue.[1]

  • Protecting Group-Related Side Reactions: The removal of protecting groups, such as the Boc group, can sometimes lead to side reactions if the conditions are not carefully controlled. For example, strongly acidic conditions for Boc deprotection can sometimes lead to racemization or degradation of the product.

Q2: How can I avoid over-alkylation when introducing substituents on the nitrogen atoms?

A2: To minimize over-alkylation:

  • Use a stoichiometric amount of the alkylating agent.

  • Slowly add the alkylating agent to the reaction mixture.

  • Conduct the reaction at a lower temperature to control the reaction rate.

  • Consider using a protecting group strategy where one nitrogen is protected while the other is alkylated, followed by deprotection and subsequent functionalization of the second nitrogen.

Q3: My 1,3-dipolar cycloaddition is not working. What should I check?

A3: For unsuccessful 1,3-dipolar cycloadditions, consider the following:

  • Stability of the 1,3-Dipole: Many 1,3-dipoles, such as azomethine ylides, are unstable and should be generated in situ. Ensure the precursors are pure and the generation conditions are optimal.

  • Solvent Choice: The polarity of the solvent can significantly affect the reaction rate. It is advisable to screen a range of solvents.

  • Reaction Temperature: These reactions can be sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature may be beneficial. Conversely, if side products are forming, lowering the temperature might be necessary.

Q4: What are the best practices for removing a Boc protecting group in 3,6-diazabicyclo[3.2.0]heptane derivatives?

A4: The Boc group is typically removed under acidic conditions.

  • Trifluoroacetic Acid (TFA): A common method is to treat the Boc-protected compound with a solution of TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature.[2]

  • HCl in Dioxane/Ether: Anhydrous solutions of HCl in an organic solvent are also effective.

  • Monitoring the Reaction: It is crucial to monitor the reaction by TLC or LC-MS to ensure complete deprotection without prolonged exposure to strong acid, which could lead to degradation.

  • Work-up: After deprotection, the excess acid must be carefully neutralized during the work-up procedure.

Logical Flow for Troubleshooting Protecting Group Removal:

start Boc Deprotection Issues check_completion Is the deprotection incomplete? start->check_completion increase_time_acid Increase reaction time or acid concentration moderately. check_completion->increase_time_acid Yes check_degradation Is product degradation observed? check_completion->check_degradation No success Successful Deprotection increase_time_acid->success decrease_time_acid Decrease reaction time, acid concentration, or run at a lower temperature. check_degradation->decrease_time_acid Yes check_racemization Is racemization a concern? check_degradation->check_racemization No decrease_time_acid->success milder_acid Consider using milder acidic conditions (e.g., HCl in dioxane vs. neat TFA). check_racemization->milder_acid Yes check_racemization->success No milder_acid->success

Caption: Decision-making process for troubleshooting Boc deprotection.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of exo-6-Aryl-3-azabicyclo[3.2.0]heptanes via Intramolecular [2+2] Photocycloaddition[1]

This protocol describes the synthesis of exo- and endo-6-(p-fluorophenyl)-3-azabicyclo[3.2.0]heptanes.

  • Reaction Setup:

    • To a solution of N-allyl-N-[3-(4-fluorophenyl)allyl]amine hydrochloride (102.5 g, 0.450 mol) in acetone (1450 ml), add 10% hydrochloric acid (365 ml, 1.05 mol).

    • Irradiate the mixture with a 700-watt high-pressure mercury lamp in a quartz glass apparatus at room temperature for 8 hours under a nitrogen atmosphere.

  • Work-up:

    • Make the mixture alkaline with 50% sodium hydroxide solution under ice cooling.

    • Extract the aqueous phase twice with methyl t-butyl ether.

    • Dry the combined organic phases over sodium sulfate and evaporate to yield the crude product mixture (84.3 g, 98% yield).

  • Purification and Diastereomer Separation:

    • Dissolve the crude product mixture in isopropanol (340 ml).

    • Slowly add a solution of maleic acid (52.2 g, 0.450 mol) in isopropanol (490 ml) with stirring.

    • Stir the mixture at room temperature for 18 hours.

    • Filter the crystals that separate upon cooling and wash with isopropanol followed by methyl t-butyl ether.

    • Suspend the crystals in water and adjust the pH to 10 with 50% sodium hydroxide.

    • Extract the aqueous phase twice with methyl t-butyl ether.

    • Dry the combined organic phases over sodium sulfate and concentrate to yield the pure exo-cycloadduct (70.6 g, 82% yield).

    • The endo-isomer can be isolated from the isopropanol filtrate by column chromatography.[1]

Protocol 2: Synthesis of a 3,6-Diazabicyclo[3.2.0]heptane Derivative via Buchwald-Hartwig Amination[2][3]

This protocol describes the coupling of racemic tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate with 5-bromo-2-chloropyridine.

  • Reaction Setup:

    • In a reaction vessel, combine racemic this compound (0.648 g, 3.27 mmol), 5-bromo-2-chloropyridine (0.738 g, 3.83 mmol), tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (66 mg, 0.072 mmol), racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) (135 mg, 0.22 mmol), and sodium tert-butoxide (t-BuONa) (0.367 g, 3.82 mmol) in toluene (3 mL).

    • Note: The use of Cs2CO3 as the base has been shown to improve the yield in similar reactions from 47% to 73%.[3]

    • Heat the mixture at 85 °C for 20 hours.

  • Work-up and Purification:

    • Cool the mixture and concentrate under reduced pressure.

    • Purify the crude material by flash chromatography on silica gel (Hexanes/Ethyl acetate 3:1) to give the product as a pale yellow oil (840 mg, 83% yield).[2]

References

Technical Support Center: Overcoming Solubility Challenges of Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a Boc-protected bicyclic diamine. The presence of the nonpolar tert-butyloxycarbonyl (Boc) group generally enhances its solubility in less polar organic solvents. However, the bicyclic core contains polar amine functionalities, which can lead to solubility challenges in completely nonpolar solvents and can contribute to its classification as a compound that may be sparingly soluble in some common laboratory solvents. Its physical appearance is typically a pale-yellow to yellow-brown liquid.

Q2: I am having difficulty dissolving this compound in my reaction solvent. What are the initial troubleshooting steps?

When encountering solubility issues, a systematic approach is recommended. The following flowchart outlines initial steps to address poor dissolution.

G A Start: Undissolved Compound B Select a Recommended Solvent (see Table 1) A->B C Apply Gentle Heating (40-50°C) B->C D Utilize Sonication C->D E Consider a Co-Solvent System D->E F Assess Dissolution E->F G Proceed with Experiment F->G Successful H Further Troubleshooting (see Advanced Techniques) F->H Unsuccessful

Caption: Initial troubleshooting workflow for dissolution.

Q3: Which solvents are recommended for dissolving this compound?

Solvent ClassRecommended SolventsGeneral Observations
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)These are often the most effective solvents for achieving higher concentrations.
Chlorinated Dichloromethane (DCM)Generally a good starting point for many organic reactions.
Ethers Tetrahydrofuran (THF)Moderate solubility can be expected.
Alcohols Methanol (MeOH), Ethanol (EtOH)May be effective, especially with gentle heating.
Nonpolar Toluene, HexanesPoor solubility is expected due to the polar nature of the diazabicycloheptane core.
Aqueous WaterThe free base is expected to have low water solubility. Solubility is highly dependent on pH. Acidic conditions should increase solubility through the formation of a protonated, more polar species.[1]

Q4: Can I use heat to improve the solubility?

Yes, gentle heating to 40–50°C can significantly aid in the dissolution of Boc-protected amines. However, it is crucial to ensure that the elevated temperature will not cause degradation of the compound or other reagents in your experiment. Always monitor for any color change, which could indicate decomposition.

Q5: My compound precipitates out of solution after initially dissolving. What should I do?

Precipitation upon cooling or standing can be due to supersaturation or a change in the solvent environment. Consider the following:

  • Maintain a slightly elevated temperature if your experimental setup allows.

  • Add a co-solvent: Introducing a small amount of a stronger solvent, such as DMSO, can help maintain solubility.

  • Reduce the concentration: The solution may be too concentrated. Diluting with more of the same solvent can resolve the issue.

Advanced Troubleshooting and Experimental Protocols

For persistent solubility challenges, the following advanced techniques can be employed.

Technique 1: Co-Solvent Systems

Utilizing a mixture of solvents can often be more effective than a single solvent. The combination of different solvent polarities can better accommodate the different structural features of the molecule.

  • Preparation: Prepare a stock solution of the compound in a strong, polar aprotic solvent where it is most soluble (e.g., DMSO or DMF).

  • Dilution: Slowly add the stock solution to the primary reaction solvent with vigorous stirring.

  • Observation: Monitor for any signs of precipitation.

  • Alternative Mixture: If direct dissolution is preferred, a pre-mixed solvent system can be used. A common starting point for challenging compounds is a 1:1:1 mixture of DCM, DMF, and N-Methyl-2-pyrrolidone (NMP).

G A Poorly Soluble Compound B Dissolve in minimal amount of strong solvent (e.g., DMSO) A->B D OR C Slowly add to primary reaction solvent with stirring B->C G Proceed with experiment C->G E Prepare a pre-mixed co-solvent system (e.g., DCM/DMF/NMP) D->E F Attempt direct dissolution E->F F->G

Caption: Workflow for using co-solvent systems.

Technique 2: pH Adjustment and Salt Formation

Since this compound contains a basic amine, its solubility in aqueous and protic solvents can be significantly increased by lowering the pH. This protonates the amine, forming a more soluble salt. For use in organic solvents, converting the free base to a stable salt, such as a hydrochloride (HCl) or trifluoroacetate (TFA) salt, can also enhance solubility in some polar organic solvents.

This protocol describes the formation of the TFA salt, which can then be isolated and used as a more soluble starting material in subsequent reactions.

  • Dissolution: Dissolve the this compound (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) at a concentration of approximately 0.1 to 0.5 M.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) (1.1 equivalents) dropwise with stirring.

  • Isolation: After the addition is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the TFA salt of the amine.

  • Co-evaporation: To remove residual TFA, co-evaporate the residue with toluene (2-3 times).

  • Drying: Dry the resulting salt under high vacuum to remove any remaining solvent.

  • Solubility Testing: Test the solubility of the resulting TFA salt in the desired reaction solvent.

G A Start: Free Base Compound B Dissolve in DCM A->B C Cool to 0°C B->C D Add 1.1 eq. of TFA C->D E Remove solvent in vacuo D->E F Co-evaporate with Toluene E->F G Dry under high vacuum F->G H Isolate TFA Salt G->H I Test solubility in desired solvent H->I

Caption: Experimental workflow for TFA salt formation.

Quantitative Solubility Determination

For experiments requiring precise concentrations, it is advisable to determine the quantitative solubility in your specific solvent system.

Experimental Protocol: Shake-Flask Method for Solubility Determination
  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure a clear supernatant.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method such as HPLC, UPLC, or LC-MS with a calibration curve.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration in diluted sample) x (Dilution factor)

This protocol provides a reliable method for determining the saturation solubility of the compound in your solvent of choice.

References

Optimizing reaction conditions for coupling with aryl halides.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Optimizing Cross-Coupling Reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered when working with aryl halides.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond strength. The general trend for oxidative addition to the palladium(0) catalyst is: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[1][2] Aryl iodides have the weakest C-I bond, making them the most reactive, while aryl chlorides possess the strongest C-Cl bond, rendering them the most challenging substrates.[2][3][4]

Q2: Why are aryl chlorides considered challenging substrates?

A2: Aryl chlorides are often preferred for large-scale synthesis due to their lower cost and wider availability compared to the corresponding bromides and iodides.[3][4] However, their strong C-Cl bond makes the initial, often rate-limiting, oxidative addition step to the palladium center significantly more difficult.[3][5] Overcoming this hurdle typically requires more specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), and often more forcing reaction conditions like higher temperatures.[3][4][6]

Q3: What is the role of the ligand in a cross-coupling reaction?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich ligands, such as biaryl monophosphines (e.g., SPhos, XPhos) or trialkylphosphines, are known to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[7][8] The choice of ligand can influence reaction rates, yields, selectivity, and the scope of compatible substrates, especially when dealing with less reactive aryl chlorides.[4][8]

Q4: How does the choice of base impact the reaction outcome?

A4: The base is a critical component in most cross-coupling reactions. In Suzuki-Miyaura coupling, the base activates the organoboron reagent to form a more nucleophilic boronate species, which is essential for the transmetalation step.[9][10][11] In Buchwald-Hartwig amination, the base deprotonates the amine to form the amide, facilitating its coordination to the palladium center.[1] The strength, solubility, and nature of the base (e.g., inorganic like K₃PO₄, Cs₂CO₃, or alkoxides like NaOtBu) can significantly affect reaction efficiency, and its selection often depends on the specific substrates and their functional group tolerance.[1][11]

Q5: Can nickel catalysts be used as an alternative to palladium for coupling with aryl chlorides?

A5: Yes, nickel catalysis has emerged as a powerful and cost-effective alternative to palladium, particularly for activating the strong C-Cl bond in aryl chlorides.[5][12] Nickel catalysts are generally more effective for this transformation and can operate through different mechanistic pathways, including Ni(I)/Ni(III) cycles.[5] While palladium catalysis is well-established with a vast library of ligands, the field of nickel catalysis is rapidly advancing, offering a sustainable option for challenging couplings.[5][12]

Troubleshooting Guide: Suzuki-Miyaura Coupling

This guide addresses common issues encountered during the Suzuki-Miyaura cross-coupling of aryl halides with organoboron reagents.

Q1: My reaction yield is low or I'm only recovering starting material. What should I do?

A1: Low conversion is a frequent issue that can be traced to several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Activity: Ensure the active Pd(0) species is being generated effectively. If using a Pd(II) precatalyst (like Pd(OAc)₂), inefficient reduction might be the problem. Consider switching to a pre-formed Pd(0) source (like Pd(PPh₃)₄) or a more advanced precatalyst (e.g., Buchwald G3/G4 precatalysts) that activates more reliably.

  • Reagent Purity: The stability of boronic acids can be a common reason for low yields; they can degrade upon storage.[13] Ensure your boronic acid is pure and consider using more stable alternatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to side reactions.[11] Also, verify the purity of the aryl halide and solvent.

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed before heating. Inadequate degassing can lead to catalyst oxidation and the promotion of side reactions like boronic acid homocoupling.[11][13]

  • Base and Solvent: The choice of base and solvent is critical. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[11] The solvent system (e.g., toluene/water, dioxane/water) must facilitate the interaction of both the organic-soluble and aqueous-soluble components.[10]

  • Temperature: If the reaction is sluggish, a moderate increase in temperature can improve the rate, especially for unreactive substrates like aryl chlorides.[11]

Q2: I'm observing a significant amount of a dehalogenated byproduct. How can I prevent this?

A2: Dehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene.[14] This can be caused by:

  • Reaction Conditions: High temperatures and long reaction times can favor dehalogenation.[14]

  • Hydride Sources: Certain bases or solvents (like alcohols) can act as hydride donors, leading to the undesired reduction.[13]

  • Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation.[14]

  • Solution: Try lowering the reaction temperature, screening different bases (e.g., switch from an alkoxide to a carbonate or phosphate), or changing the solvent.

Q3: My boronic acid is undergoing homocoupling. What causes this and how can I stop it?

A3: Homocoupling results in the formation of a biaryl product derived from two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[11][13]

  • Prevention: The most effective way to prevent homocoupling is to ensure the reaction is rigorously degassed to remove oxygen.[11][13] Using a reliable Pd(0) source or ensuring the complete reduction of a Pd(II) precatalyst to the active Pd(0) state at the start of the reaction is also crucial.[13]

Data Summary: Suzuki-Miyaura Coupling Optimization
ParameterOptionsConsiderations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd(PPh₃)₄, Buchwald PrecatalystsPd(II) sources require in-situ reduction. Pd(0) sources can be air-sensitive. Advanced precatalysts offer reliability.[15]
Ligand PPh₃, P(tBu)₃, Buchwald Ligands (SPhos, XPhos), NHCsBulky, electron-rich ligands are required for aryl chlorides.[11][16] Ligand choice affects catalyst stability and activity.[8]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KFBase activates the boronic acid.[9] K₃PO₄ is often effective for challenging substrates.[11] KF can be used for base-sensitive functional groups.[9]
Solvent Toluene, Dioxane, THF, DMF (often with water)Biphasic systems are common. Solvent choice affects solubility and can influence halide inhibition.[17][18]
Boron Reagent Boronic Acid, Boronic Ester (Pinacol, MIDA), Trifluoroborate SaltEsters and trifluoroborates offer enhanced stability against protodeboronation and homocoupling.[11][13]

Troubleshooting Guide: Buchwald-Hartwig Amination

This guide addresses common issues encountered during the palladium-catalyzed C-N coupling of aryl halides with amines.

Q1: My amination reaction is not proceeding or giving a low yield. What are the likely causes?

A1: Several factors can lead to poor performance in Buchwald-Hartwig aminations.

  • Catalyst/Ligand System: This is the most critical parameter. The combination of the palladium source and ligand must be appropriate for the specific amine and aryl halide. Bulky alkylbiaryl phosphine ligands are often highly effective.[7] Pre-catalysts that rapidly generate the active LPd(0) species are often preferred.[1][19]

  • Base Selection: Strong, non-nucleophilic bases are typically required, with sodium tert-butoxide (NaOtBu) being the most common.[1] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures.[1][20]

  • Amine Nucleophilicity: The nature of the amine is key. Primary amines are generally more reactive than secondary amines.[1] Sterically hindered or electron-deficient amines can be challenging substrates that require more specialized catalyst systems and optimized conditions.[1][19]

  • Aryl Halide Reactivity: The standard reactivity trend applies (Ar-I > Ar-Br > Ar-Cl).[1] However, aryl iodides can sometimes have an inhibitory effect by precipitating the palladium catalyst.[1] For aryl chlorides, highly active catalyst systems are mandatory.[21]

Q2: How do I select the right base for my Buchwald-Hartwig reaction?

A2: Base selection requires balancing reactivity with substrate compatibility.

  • Strong Bases: For most couplings, strong bases like NaOtBu or LHMDS are highly effective as they readily deprotonate the amine.[1]

  • Weaker Inorganic Bases: If your substrate contains base-labile groups (e.g., esters), weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are a better choice. Be prepared to use higher reaction temperatures to achieve a reasonable reaction rate.[20]

  • Soluble Organic Bases: In some cases, soluble organic bases like DBU can be used, which is particularly advantageous for applications in continuous flow chemistry.[1][22]

Data Summary: Buchwald-Hartwig Amination Optimization
ParameterOptionsConsiderations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂Pre-catalysts (e.g., Buchwald G3/G4) are often most efficient as they avoid in-situ reduction steps.[1][19]
Ligand Buchwald Ligands (XPhos, SPhos), Josiphos, XantPhosLigand choice is highly dependent on the amine substrate (primary, secondary, aryl, alkyl).[7][19]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄Strong alkoxides are common but incompatible with sensitive groups. Weaker carbonates/phosphates offer better functional group tolerance.[1][20]
Solvent Toluene, Dioxane, THF, DMEAnhydrous, non-protic solvents are required. Toluene is a common and effective choice.[17][23]
Temperature Room Temp to >100 °CTypically 80-100 °C.[1] Reactions with weaker bases or challenging substrates may require more heating.[19]

Troubleshooting Guide: Heck Reaction

This guide addresses common issues encountered during the Mizoroki-Heck reaction, which couples aryl halides with alkenes.

Q1: My Heck reaction is giving low yields. What should I check first?

A1: Low yields in Heck reactions can often be attributed to catalyst, base, or solvent issues.

  • Catalyst System: While some Heck reactions can proceed under "ligand-less" conditions (especially with aryl iodides), most require a phosphine ligand to stabilize the catalyst and promote reactivity, particularly with aryl bromides and chlorides.[4][24]

  • Base: An appropriate base is required to neutralize the hydrogen halide (HX) formed during the catalytic cycle.[24][25] Common choices include organic amines (like Et₃N) or inorganic salts (like NaOAc or K₂CO₃).[24]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used as they can dissolve the inorganic base and stabilize the charged intermediates in the catalytic cycle.[4][17]

  • Alkene Substitution: The electronics of the alkene partner matter. Electron-poor alkenes (e.g., acrylates, styrene) are generally more reactive than electron-rich alkenes.[26]

Q2: The regioselectivity of my Heck reaction is poor. How can I control it?

A2: The Heck reaction can produce a mixture of linear (E-substituted) and branched (α-substituted) products. Regioselectivity is governed by both steric and electronic factors.[26]

  • Classical Conditions: With electron-poor olefins, the reaction typically favors the linear trans-substituted product.[26]

  • Cationic Pathway: The use of bidentate phosphine ligands and triflate-based electrophiles can favor a "cationic pathway," which often leads to higher selectivity for the branched product.[24]

  • Additives: Additives like tetra-butyl ammonium bromide (TBAB) can influence the reaction outcome and are sometimes essential for good conversion.[27]

Data Summary: Heck Reaction Optimization
ParameterOptionsConsiderations
Palladium Source Pd(OAc)₂, PdCl₂Pd(OAc)₂ is the most common and versatile precatalyst.[28]
Ligand PPh₃, P(o-tolyl)₃, Bidentate phosphines (dppf)Often required for aryl bromides and chlorides.[4] Ligand choice can influence regioselectivity.[24]
Base Et₃N, DIPEA, K₂CO₃, NaOAcAn organic or inorganic base is needed to regenerate the Pd(0) catalyst.[24]
Solvent DMF, NMP, Acetonitrile, ToluenePolar aprotic solvents are generally preferred.[4][17]
Temperature 50 - 160 °CReaction temperature is typically high (often >80 °C) to ensure a reasonable rate.[4]

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a generalized procedure. Specific quantities, temperatures, and reaction times must be optimized for each unique transformation.

  • Reaction Setup:

    • To an oven-dried reaction vessel (e.g., a screw-cap vial or round-bottom flask) equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-2 equivalents relative to Pd).

    • Add the base (e.g., K₃PO₄, 1.5-2.5 equivalents).

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition:

    • Under the inert atmosphere, add the aryl halide (1.0 equivalent) and the coupling partner (e.g., boronic acid or amine, 1.1-1.5 equivalents).

    • Add the degassed solvent (e.g., toluene, dioxane) via syringe to the desired concentration.

  • Reaction Execution:

    • Place the sealed reaction vessel in a pre-heated oil bath or heating block and stir vigorously.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

    • Purify the crude product by an appropriate method, such as column chromatography on silica gel.

Visualizations

Experimental_Workflow A 1. Reagent Prep B 2. Vessel Setup A->B Weigh solids C 3. Degassing B->C Seal vessel D 4. Solvent & Reagent Addition C->D Inert atmosphere E 5. Heating & Stirring D->E Syringe addition F 6. Reaction Monitoring E->F TLC / GC-MS F->E Incomplete G 7. Workup F->G Complete H 8. Purification G->H Extract & Dry I I H->I Isolate Product

A generalized experimental workflow for cross-coupling reactions.

Troubleshooting_Low_Yield start Low Yield or No Reaction check_reagents Are reagents pure and stable? start->check_reagents check_catalyst Is catalyst system appropriate? start->check_catalyst check_conditions Are conditions optimal? start->check_conditions check_setup Is setup correct? (e.g., degassed) start->check_setup action_reagents Purify/replace reagents (esp. boronic acid) check_reagents->action_reagents No action_catalyst Screen ligands/Pd sources (e.g., use precatalyst) check_catalyst->action_catalyst No action_conditions Screen base, solvent, & temperature check_conditions->action_conditions No action_setup Ensure rigorous degassing check_setup->action_setup No end_node Improved Yield action_reagents->end_node action_catalyst->end_node action_conditions->end_node action_setup->end_node

A workflow diagram for troubleshooting low reaction yields.

Catalytic_Cycle pd0 LPd(0) ox_add L(Ar)Pd(II)-X pd0->ox_add + Ar-X oa_label Oxidative Addition trans L(Ar)Pd(II)-R' ox_add->trans + R'-M tm_label Transmetalation trans->pd0 - Ar-R' re_label Reductive Elimination

The general catalytic cycle for Pd-catalyzed cross-coupling.

References

Technical Support Center: Purification of Bicyclic Diamine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of bicyclic diamine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude bicyclic diamine intermediate samples?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis (e.g., catalysts, reducing agents), side-products from competing reactions, and diastereomers or enantiomers of the target compound.[1][2] For instance, in syntheses involving N-methylaniline, residual amounts of it might be present in the final product.[1]

Q2: My bicyclic diamine is highly water-soluble, making extraction difficult. How can I improve recovery?

A2: High water solubility is a frequent challenge. To improve recovery, perform multiple extractions with an appropriate organic solvent.[1] Additionally, a preliminary drying step involving washing the organic layer with a saturated aqueous sodium chloride (brine) solution can help remove a significant amount of dissolved water before the final drying with a solid inorganic agent.[3] If the product remains in the aqueous layer, adjusting the pH to suppress the ionization of the diamine and then extracting can significantly improve partitioning into the organic phase.

Q3: I am struggling to separate diastereomers of my bicyclic diamine. What purification techniques are most effective?

A3: Separation of diastereomers often requires high-resolution techniques. Silica gel column chromatography is a widely used and effective method.[1][2] The key to successful separation is the optimization of the eluent system, often starting with a non-polar solvent and gradually increasing polarity.[2] In some cases, fractional crystallization can also be employed, particularly if there is a significant difference in the solubility of the diastereomers in a given solvent system.[2]

Q4: During workup, I observe the formation of an emulsion during acid-base extraction. How can I resolve this?

A4: Emulsion formation during the extraction of basic compounds like diamines is common. To break an emulsion, you can try the following:

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Add a small amount of brine (saturated NaCl solution).

  • Filter the emulsion through a pad of celite or glass wool.

  • If the emulsion persists, centrifugation can be an effective, albeit less common, lab-scale solution.

Q5: Can I use distillation to purify my bicyclic diamine intermediate?

A5: Distillation can be used to remove low-boiling solvents and some volatile impurities. However, it is generally not effective for separating diastereomers due to their similar boiling points.[2] For higher boiling diamines, vacuum distillation may be necessary to prevent thermal decomposition.[2]

Troubleshooting Guides

Issue 1: Low Yield After Extraction and Workup
Possible Cause Troubleshooting Step
Incomplete extraction from the aqueous phase.Perform multiple extractions (3-5 times) with a suitable organic solvent.[1]
Product loss due to high water solubility.Saturate the aqueous layer with NaCl to decrease the solubility of the organic product (salting out).
Incorrect pH during extraction.Ensure the pH of the aqueous phase is adjusted to render the diamine in its neutral, less water-soluble form before extraction.[4][5]
Degradation of the product during workup.Avoid strongly acidic or basic conditions if the compound is sensitive. Keep the workup temperature low.[6]
Issue 2: Poor Separation of Diastereomers by Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate solvent system.Systematically screen different eluent mixtures, starting with low polarity and gradually increasing it. Common systems include hexane/ethyl acetate or dichloromethane/methanol.[2][6]
Column overloading.Use an appropriate ratio of crude product to silica gel (typically 1:20 to 1:50 by weight).[2]
Improper column packing.Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is often preferred.[6]
Co-elution of impurities.If an impurity has similar polarity, consider a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC.

Experimental Protocols

General Protocol for Acid-Base Extraction of a Bicyclic Diamine
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or dichloromethane.[4]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a weak acid (e.g., 1 M HCl or 10% citric acid solution) to protonate the diamine, transferring it to the aqueous layer as a salt.[4] Separate the aqueous layer.

  • Neutral/Acidic Impurity Removal: The organic layer, now containing neutral and acidic impurities, can be washed with brine and dried if those impurities are of interest.

  • Basification: Cool the acidic aqueous layer containing the diamine salt in an ice bath and basify by the dropwise addition of a base (e.g., 2 M NaOH or saturated NaHCO3) until the solution is basic (confirm with pH paper).[7] This will convert the diamine salt back to its neutral, water-insoluble form.

  • Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).[1][7]

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified bicyclic diamine.[3]

Visualizations

Logical Workflow for Bicyclic Diamine Purification

crude Crude Bicyclic Diamine Intermediate extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Isomer/Impurity Separation pure_product Purified Bicyclic Diamine extraction->pure_product Sufficiently Pure crystallization Crystallization chromatography->crystallization Final Polishing chromatography->pure_product crystallization->pure_product

Caption: General purification workflow for bicyclic diamine intermediates.

Troubleshooting Logic for Low Purification Yield

start Low Yield After Purification check_extraction Review Extraction Protocol start->check_extraction check_pH Verify pH during Extraction start->check_pH check_stability Assess Compound Stability start->check_stability optimize_extraction Increase Extraction Frequency / Salting Out check_extraction->optimize_extraction optimize_pH Adjust pH to Maximize Neutral Form check_pH->optimize_pH optimize_conditions Use Milder Conditions (Temp, pH) check_stability->optimize_conditions

Caption: Troubleshooting decision tree for low yield in bicyclic diamine purification.

References

Preventing racemization during the synthesis of chiral 3,6-diazabicyclo[3.2.0]heptanes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral 3,6-diazabicyclo[3.2.0]heptanes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing chiral 3,6-diazabicyclo[3.2.0]heptanes?

A1: Chiral 3,6-diazabicyclo[3.2.0]heptanes are typically synthesized via intramolecular cyclization of appropriately substituted pyrrolidine precursors. Key strategies include:

  • Intramolecular [2+2] Photocycloaddition: This method involves the UV irradiation of N-allyl-N-cinnamyl amines, which can lead to the formation of the bicyclic core. While this can be highly diastereoselective, it often produces a racemic mixture that requires subsequent resolution.[1]

  • Intramolecular Nucleophilic Substitution: A common approach involves the formation of the second ring by an intramolecular SN2 reaction, where a nucleophilic nitrogen on the pyrrolidine ring displaces a leaving group on a side chain. The stereochemical integrity of the starting chiral pyrrolidine is crucial in this step.

  • [3+2] Cycloaddition Reactions: The pyrrolidine ring of the bicyclic system can be constructed via a [3+2] cycloaddition of an azomethine ylide with an appropriate dipolarophile. Subsequent cyclization can then form the second ring.

Q2: What is the primary mechanism of racemization in the synthesis of chiral 3,6-diazabicyclo[3.2.0]heptanes?

A2: The most common mechanism of racemization, or more accurately, epimerization, involves the deprotonation of a stereogenic center on the pyrrolidine ring, particularly at the carbon alpha to a carbonyl group or other activating group. This can occur under basic conditions, leading to the formation of a planar enolate intermediate which can be re-protonated from either face, resulting in a loss of stereochemical purity. In some cases, epimerization at the C-2 position of a pyrrolidine derivative has been observed upon treatment with bases.[2]

Q3: How do protecting groups influence the stereochemical outcome?

A3: Protecting groups play a critical role in preventing racemization. Bulky protecting groups on the nitrogen atoms can sterically hinder the approach of a base to an adjacent acidic proton, thereby reducing the rate of epimerization. The choice of protecting group can also influence the conformational preferences of the molecule, which can affect the stereoselectivity of cyclization reactions.

Troubleshooting Guides

Problem 1: My enantiomeric excess (ee%) is lower than expected after the intramolecular cyclization step.

  • Possible Cause 1: Base-induced Epimerization. The base used for the cyclization may be too strong or not sterically hindered enough, leading to deprotonation at a stereogenic center.

    • Troubleshooting Steps:

      • Switch to a weaker or more sterically hindered base. For example, if you are using a strong base like sodium tert-butoxide, consider switching to a weaker inorganic base like cesium carbonate (Cs2CO3) or a hindered organic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

      • Lower the reaction temperature. Reducing the temperature can significantly decrease the rate of epimerization. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

      • Minimize reaction time. Prolonged exposure to basic conditions can increase the likelihood of epimerization. Monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Possible Cause 2: Unfavorable Solvent Effects. The solvent can influence the rate of racemization. Polar aprotic solvents can sometimes promote epimerization.

    • Troubleshooting Steps:

      • Screen different solvents. If possible, try less polar solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to see if they have a positive effect on the stereochemical outcome.

      • Consider solvent mixtures. Sometimes a mixture of solvents can provide the optimal balance of solubility and stereoselectivity.

Quantitative Data on Reaction Conditions

The following table provides a summary of how different reaction parameters can influence the enantiomeric excess (ee%) during the synthesis of chiral bicyclic amines. The data is representative and illustrates general trends.

ParameterCondition Aee% (A)Condition Bee% (B)Rationale
Base Sodium tert-butoxide75%Cesium Carbonate95%Weaker bases are less likely to cause epimerization.
Temperature Room Temperature (25°C)80%0°C98%Lower temperatures reduce the rate of racemization.
Solvent Dimethylformamide (DMF)85%Tetrahydrofuran (THF)92%Less polar solvents can sometimes disfavor the formation of planar intermediates that lead to racemization.

Experimental Protocols

Protocol 1: Stereoretentive Intramolecular Cyclization

This protocol describes a general procedure for an intramolecular nucleophilic substitution to form the second ring of the 3,6-diazabicyclo[3.2.0]heptane core while minimizing epimerization.

  • Substrate Preparation: Synthesize the chiral N-protected 3-substituted pyrrolidine carrying a side chain with a suitable leaving group (e.g., mesylate or tosylate) at the appropriate position.

  • Cyclization:

    • Dissolve the pyrrolidine precursor in a suitable anhydrous solvent (e.g., THF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add a mild, sterically hindered base, such as proton sponge or 2,6-lutidine (1.5 equivalents), dropwise to the solution.

    • Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification:

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the chiral 3,6-diazabicyclo[3.2.0]heptane.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess

G start Start: Low ee% Observed check_base Is the base strong and/or non-hindered? start->check_base change_base Switch to a weaker or sterically hindered base (e.g., Cs2CO3, DIPEA) check_base->change_base Yes check_temp Is the reaction run at or above room temperature? check_base->check_temp No change_base->check_temp lower_temp Lower the reaction temperature (e.g., to 0°C or below) check_temp->lower_temp Yes check_solvent Is a polar aprotic solvent used? check_temp->check_solvent No lower_temp->check_solvent change_solvent Screen less polar solvents (e.g., THF, DCM) check_solvent->change_solvent Yes end End: Improved ee% check_solvent->end No change_solvent->end

Caption: Troubleshooting workflow for addressing low enantiomeric excess.

Diagram 2: Logical Relationship of Factors Affecting Racemization

G racemization Racemization/Epimerization base Strong/Non-hindered Base base->racemization temp High Temperature temp->racemization solvent Polar Aprotic Solvent solvent->racemization time Long Reaction Time time->racemization

References

Troubleshooting guide for N-Boc deprotection of Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the N-Boc deprotection of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during this chemical transformation.

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection

  • Symptoms:

    • TLC analysis shows a significant amount of starting material remaining after the expected reaction time.

    • ¹H NMR of the crude product shows a persistent singlet around 1.4-1.5 ppm corresponding to the Boc group.[1]

    • HPLC or LC-MS analysis shows a large peak for the starting material and a small peak for the desired product.[1]

  • Possible Causes & Solutions:

    • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid, such as trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1] The rate of Boc cleavage often has a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.[1]

      • Solution: Increase the concentration of the acid. For TFA in dichloromethane (DCM), a common range is 20-50%.[2] For HCl, using a 4M solution in dioxane or ethyl acetate is a standard practice.

    • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1]

      • Solution: Increase the reaction time and monitor the progress by TLC or HPLC. If the reaction is still sluggish, consider a moderate increase in temperature (e.g., from 0 °C to room temperature).

    • Solvent Issues: The chosen solvent must effectively dissolve both the substrate and the acid.[1]

      • Solution: Dichloromethane (DCM) is a widely used solvent for TFA-mediated deprotection.[1][3] If solubility is an issue, consider alternative solvents like 1,4-dioxane or ethyl acetate for HCl-based deprotections.[4]

Issue 2: Formation of Side Products

  • Symptoms:

    • TLC analysis shows multiple spots in addition to the starting material and the desired product.

    • LC-MS analysis reveals peaks with unexpected mass-to-charge ratios.

  • Possible Causes & Solutions:

    • Tert-butylation of the Product: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate nucleophilic sites on the deprotected diamine, leading to undesired by-products.[5][6]

      • Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole.[6]

    • Degradation of the Bicyclic Core: The strained bicyclo[3.2.0]heptane ring system may be sensitive to harsh acidic conditions, leading to decomposition.

      • Solution: Use milder acidic conditions. Consider using HCl in an organic solvent, which is generally considered less harsh than neat TFA. Alternatively, explore non-acidic deprotection methods.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for N-Boc deprotection of this compound?

A1: The most common method is treatment with a strong acid. A typical procedure involves dissolving the substrate in a solvent like dichloromethane (DCM) and adding an excess of trifluoroacetic acid (TFA), often in a 1:1 ratio with the solvent.[3] The reaction is typically run at 0 °C to room temperature and monitored until completion.[7] Another common method is using a saturated solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or ethyl acetate.[4]

Q2: How can I monitor the progress of the deprotection reaction?

A2: You can monitor the reaction using the following techniques:

  • Thin-Layer Chromatography (TLC): This is a quick method to observe the disappearance of the less polar starting material and the appearance of the more polar, deprotected product at the baseline.[1]

  • ¹H NMR Spectroscopy: This provides definitive evidence by showing the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4-1.5 ppm.[1]

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These are robust quantitative techniques to measure the consumption of the starting material and the formation of the product.[1]

Q3: My deprotected product is a salt (e.g., TFA or HCl salt). How do I obtain the free amine?

A3: After removing the acid and solvent under reduced pressure, you can obtain the free amine through a basic workup.[4] This typically involves dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8] Alternatively, for water-soluble products, using a basic ion-exchange resin like Amberlyst A21 can be effective.[4][9]

Q4: Are there any alternative, non-acidic methods for this deprotection?

A4: Yes, several alternative methods exist, although they are less common for simple Boc deprotections. These include:

  • Thermal Deprotection: Heating the Boc-protected amine can induce cleavage of the protecting group.[10]

  • Mechanochemical Methods: Ball milling the substrate with an acid like p-toluenesulfonic acid can effect deprotection under solvent-free conditions.

  • Catalytic Methods: Certain Lewis acids or heteropolyacids can catalyze the deprotection under milder conditions.[11]

Q5: What is a typical workup procedure for a TFA-mediated deprotection?

A5: After the reaction is complete, the volatiles (DCM and excess TFA) are removed in vacuo.[3] The resulting residue, which is the TFA salt of the deprotected amine, can then be subjected to a basic workup as described in Q3 to yield the free amine.[4][8]

Data Presentation: Comparison of Deprotection Protocols

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/DioxaneProtocol 3: p-TsOH (Mechanochemical)
Reagents Trifluoroacetic acid (TFA)4M Hydrogen Chloride (HCl)p-Toluenesulfonic acid (p-TsOH)
Solvent Dichloromethane (DCM)1,4-DioxaneSolvent-free
Temperature 0 °C to Room TemperatureRoom TemperatureRoom Temperature
Reaction Time 1-4 hours1-4 hours10-30 minutes
Workup Evaporation followed by basic washEvaporationSuspension in DCM and filtration
Notes Highly effective but can be harsh. May require scavengers.Generally milder than TFA.Environmentally friendly, rapid.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve this compound (1 equivalent) in dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

  • Dissolve this compound (1 equivalent) in a 4M solution of HCl in 1,4-dioxane (10-20 equivalents of HCl).

  • Stir the solution at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting solid is the hydrochloride salt of the product and can be used directly or neutralized as described in Protocol 1.

Mandatory Visualization

TroubleshootingWorkflow start Start: N-Boc Deprotection check_completion Monitor Reaction Progress (TLC, LC-MS, NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshooting Options incomplete->troubleshoot_incomplete workup Workup complete->workup increase_acid Increase Acid Conc. troubleshoot_incomplete->increase_acid Option 1 increase_time_temp Increase Time/Temp troubleshoot_incomplete->increase_time_temp Option 2 change_solvent Change Solvent troubleshoot_incomplete->change_solvent Option 3 increase_acid->check_completion increase_time_temp->check_completion change_solvent->check_completion check_purity Check Purity (LC-MS, NMR) workup->check_purity pure Product is Pure check_purity->pure Yes impure Side Products Observed check_purity->impure No end End: Pure Product pure->end troubleshoot_impure Troubleshooting Options impure->troubleshoot_impure add_scavenger Add Scavenger (e.g., TES) troubleshoot_impure->add_scavenger Option 1 milder_conditions Use Milder Conditions (e.g., HCl in Dioxane) troubleshoot_impure->milder_conditions Option 2 add_scavenger->start Re-run Reaction milder_conditions->start Re-run Reaction

Caption: Troubleshooting workflow for N-Boc deprotection.

References

Managing diastereoselectivity in reactions involving the 3,6-diazabicyclo[3.2.0]heptane scaffold.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the 3,6-diazabicyclo[3.2.0]heptane scaffold. The following sections address common issues encountered during synthesis, with a focus on managing diastereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing poor diastereoselectivity in our intramolecular [2+2] photocycloaddition reaction to form a 3,6-diazabicyclo[3.2.0]heptane derivative. What are the potential causes and how can we improve the diastereomeric ratio?

A1: Poor diastereoselectivity in intramolecular [2+2] photocycloadditions for the synthesis of 3-azabicyclo[3.2.0]heptane derivatives can stem from several factors. The steric environment around the reacting olefins is a primary determinant of the diastereomeric outcome.

Troubleshooting Steps:

  • Substituent Effects: The nature of the substituents on the N-allyl and N-cinnamyl (or equivalent) groups plays a crucial role. Bulky substituents tend to favor the formation of the exo isomer due to unfavorable steric interactions in the transition state leading to the endo product. For instance, the diastereoselectivity of the photocycloaddition of N-cinnamyl-N-allylamines is significantly influenced by the substituent on the phenyl ring, with electron-withdrawing groups leading to higher selectivity.[1]

  • Solvent Polarity: The polarity of the solvent can have a dramatic effect on diastereoselectivity. In some cases, reversing the polarity of the solvent can completely invert the diastereomeric ratio.[2] A screening of solvents with varying polarities (e.g., acetonitrile, methanol, dichloromethane, THF, DMF) is recommended to find the optimal conditions for your specific substrate.[3] Acetonitrile has been identified as an effective solvent in organophotoredox-catalyzed [2+2] photocycloadditions.[3]

  • Temperature: While many photocycloadditions are performed at room temperature, temperature can influence the flexibility of the substrate and the transition state energies. Running the reaction at lower temperatures may enhance diastereoselectivity by favoring the sterically less hindered pathway.

  • Photocatalyst/Sensitizer Concentration: In sensitized reactions, the concentration of the photocatalyst or sensitizer can impact the reaction kinetics and potentially the diastereoselectivity. Optimization of the catalyst loading is advisable. For example, in an Eosin Y-catalyzed reaction, increasing the catalyst concentration from 0.5 mol% to 1 mol% led to an increase in yield and a change in diastereoselectivity.[3]

Q2: Our halogen-mediated cyclization of a 3-amino-2-azetidinone precursor is resulting in a mixture of diastereomers. How can we control the stereochemical outcome of this reaction?

A2: Halogen-mediated cyclizations, such as intramolecular endo-trig haloamination, are powerful methods for constructing the 3,6-diazabicyclo[3.2.0]heptane core.[4] The diastereoselectivity is often governed by the relative stereochemistry of the starting material and the reaction conditions.

Troubleshooting Steps:

  • Substrate Stereochemistry: The stereochemistry of the substituents on the starting β-lactam ring is critical. The cyclization will proceed based on the established stereocenters, so ensuring the diastereomeric purity of the precursor is the most important factor.

  • Halogenating Agent: The choice of the halogen source (e.g., N-bromosuccinimide, N-iodosuccinimide, 1,3-dibromo-5,5-dimethylhydantoin) can influence the reaction's stereochemical course.[5] It is worth screening different halogenating agents to determine the optimal one for your substrate.

  • Base: The use of strong bases like sodium hydride or potassium t-butoxide in halocyclizations of 3-amino-2-azetidinones has been reported to cause degradation of the product.[4] Employing milder basic conditions or a stoichiometric amount of a non-nucleophilic base might be necessary to avoid side reactions and improve the yield of the desired diastereomer.

  • Solvent: The solvent can influence the conformation of the substrate and the transition state of the cyclization. Aprotic solvents are typically used for these reactions, but a systematic solvent screen could reveal an optimal medium for achieving high diastereoselectivity.

Data Presentation

Table 1: Influence of Aryl Substituent on Diastereoselectivity in Intramolecular [2+2] Photocycloaddition

EntryR-group on Phenyl RingDiastereomeric Ratio (exo:endo)
1aH85:15
1bp-F94:6
1cp-Cl95:5
1dp-NO₂>99:1

Data extracted from a study on the diastereoselective synthesis of exo-6-aryl-3-azabicyclo[3.2.0]heptane derivatives.[1]

Table 2: Solvent Effects on Yield in Anion Radical [2+2] Photocycloaddition

EntrySolventYield (%)
1Methanol0
2Dichloromethane0
3DMF35
4THF45
5Acetonitrile57

Data from a study on the organophotoredox-catalyzed stereoselective synthesis of bicyclo[3.2.0]heptanes.[3]

Experimental Protocols

Protocol 1: Diastereoselective Intramolecular [2+2] Photocycloaddition of N-cinnamyl-N-allylamines

This protocol is adapted from the synthesis of exo-6-aryl-3-azabicyclo[3.2.0]heptane derivatives.[1]

  • Preparation of the Reaction Mixture:

    • Dissolve the N-allyl-N-[3-(4-substituted-phenyl)allyl]amine hydrochloride salt in acetone.

    • Add 10% hydrochloric acid to the solution.

  • Photoreaction:

    • Transfer the mixture to a quartz glass apparatus.

    • Irradiate the solution with a high-pressure mercury lamp (e.g., 700 W) under a nitrogen atmosphere at room temperature.

    • Monitor the reaction progress by GC or TLC until completion (typically 8 hours).

  • Work-up:

    • Make the reaction mixture alkaline by the addition of 50% sodium hydroxide solution while cooling with an ice bath.

    • Extract the aqueous layer with a suitable organic solvent (e.g., methyl t-butyl ether) twice.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product mixture.

  • Purification:

    • The exo and endo isomers can be separated by crystallization with maleic acid or by column chromatography.[1]

Protocol 2: Metal-Free Diastereoselective Synthesis of 4-Halo-3,6-diaryl-2,6-diazabicyclo[3.2.0]heptan-7-one

This protocol is based on the intramolecular endo-trig haloamination of 3-amino-2-azetidinone.[4]

  • Reactant Preparation:

    • Dissolve the cis-3-substituted-β-lactam precursor in a suitable anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Halogen-mediated Cyclization:

    • Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).

    • Add the halogenating agent (e.g., N-iodosuccinimide) portion-wise to the stirred solution.

    • Allow the reaction to proceed, monitoring its progress by TLC or LC-MS.

  • Quenching and Work-up:

    • Once the reaction is complete, quench any remaining halogenating agent with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • The resulting crude product can be purified by column chromatography on silica gel to afford the desired diastereomer of the 4-halo-3,6-diaryl-2,6-diazabicyclo[3.2.0]heptan-7-one.

Visualizations

experimental_workflow Experimental Workflow for Diastereoselective Photocycloaddition cluster_prep 1. Reaction Setup cluster_reaction 2. Photoreaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification start Dissolve Substrate in Acetone/HCl degas Degas with Nitrogen start->degas irradiate Irradiate with High-Pressure Hg Lamp degas->irradiate monitor Monitor by GC/TLC irradiate->monitor basify Basify with NaOH monitor->basify extract Extract with Organic Solvent basify->extract dry Dry and Concentrate extract->dry purify Crystallization or Column Chromatography dry->purify product Isolated Diastereomers purify->product

Caption: Workflow for diastereoselective [2+2] photocycloaddition.

diastereoselectivity_factors Factors Influencing Diastereoselectivity center Diastereoselectivity of 3,6-Diazabicyclo[3.2.0]heptane Synthesis substituents Steric & Electronic Effects of Substituents substituents->center solvent Solvent Polarity solvent->center temperature Reaction Temperature temperature->center reagents Catalyst/Reagent Concentration & Type reagents->center precursor_stereo Stereochemistry of Starting Material precursor_stereo->center

References

Validation & Comparative

Comparing the efficacy of different chiral ligands for asymmetric synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Chiral Ligands in Asymmetric Synthesis: BINAP, Salen, and TADDOL

In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, the choice of a chiral ligand in asymmetric catalysis is paramount. This guide provides an objective comparison of three widely utilized classes of chiral ligands: the axially chiral bisphosphine BINAP, the versatile tetradentate Schiff base Salen, and the C2-symmetric diol TADDOL. Their performance is evaluated across three key asymmetric transformations: hydrogenation, epoxidation, and the Diels-Alder reaction, with supporting experimental data and detailed protocols.

Ligand Overview

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a renowned atropisomeric C2-symmetric diphosphine ligand. Its axial chirality, arising from restricted rotation around the C-C bond connecting the two naphthalene rings, creates a well-defined chiral environment around a coordinated metal center, typically ruthenium or rhodium.[1] This structural feature has made BINAP exceptionally successful in asymmetric hydrogenation reactions, often achieving high enantioselectivities.[1][2]

Salen is a class of tetradentate Schiff base ligands, typically synthesized from a salicylaldehyde derivative and a diamine. The chiral diamine backbone, often derived from 1,2-diaminocyclohexane, imparts chirality to the metal complex. Manganese(III)-Salen complexes, famously known as Jacobsen's catalysts, are highly effective for the asymmetric epoxidation of unfunctionalized olefins.[3][4]

TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) is a C2-symmetric chiral diol derived from tartaric acid. Its two diarylhydroxymethyl groups can coordinate to a Lewis acidic metal center (e.g., titanium) or act as a Brønsted acid catalyst through hydrogen bonding. TADDOLs have demonstrated broad utility, particularly in nucleophilic additions to carbonyls and in asymmetric Diels-Alder reactions.[5][6]

Performance Comparison in Asymmetric Synthesis

The efficacy of these ligands is highly dependent on the specific transformation. The following tables summarize their performance in representative asymmetric reactions.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of stereoselective synthesis, particularly for the production of chiral alcohols and amines. BINAP-metal complexes are the benchmark catalysts for this transformation.

Table 1: Asymmetric Hydrogenation of Ketones and Olefins

Ligand/Catalyst SystemSubstrateSolventPressure (atm)Yield (%)ee (%)Reference
(R)-BINAP-Ru(II)Methyl AcetoacetateMethanol100>95>99 (R)[7]
(S)-BINAP-Ru(II)Naphthacrylic acidNot specified134High98 (S)[8]
RuCl₂[(S)-tolbinap][(S,S)-dpen]Acetophenone2-Propanol8>9997 (S)[9]
(R,R)-TsDPEN-Ru4-ChromanoneMethanol10Quantitative97 (S)[10]
Chiral Ferrocenyl P,N,N-IrEthyl 4,4,4-trifluoroacetoacetateCH₂Cl₂509895 (R)[11]

Data for Salen and TADDOL in asymmetric hydrogenation of ketones and olefins is not widely reported, as these ligands are generally less effective for this transformation compared to phosphine-based ligands like BINAP.

Asymmetric Epoxidation

The asymmetric epoxidation of olefins provides access to valuable chiral building blocks. Salen-based catalysts are particularly dominant in this area.

Table 2: Asymmetric Epoxidation of Olefins

Ligand/Catalyst SystemSubstrateOxidantTemperature (°C)Yield (%)ee (%)Reference
(R,R)-Mn(Salen)ClStyreneNaOCl-78Not specified86[3]
(R,R)-Mn(Salen)Clcis-β-MethylstyreneNaOCl-78Not specified92[3]
(R,R)-Mn(Salen)Cl(Z)-StilbeneIodosylbenzeneNot specifiedNot specified77.5[8][12]
TADDOL-Yb[N(SiMe₃)₂]₃ChalconeTBHPNot specified9994[9]
Shi Catalyst (Fructose-derived)StyreneOxoneNot specifiedNot specified71-85 (R)[3]
Modified Shi CatalystStyreneOxone-106390 (R)[3]

BINAP is not typically used for asymmetric epoxidation.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. TADDOL-based catalysts and certain BINAP-metal complexes have shown high efficacy.

Table 3: Asymmetric Diels-Alder Reaction

Ligand/Catalyst SystemDieneDienophileYield (%)ee (%)Reference
TADDOL (20 mol%)AminosiloxydieneMethacroleinGood91[6][12]
TADDOL (20 mol%)AminosiloxydieneAcroleinGood73[12]
(S)-BINAP-Pd(II)CyclopentadieneN-Acryloyloxazolidinone50-6094-98[13]
(S)-TolBINAP-Ru(II)CyclopentadieneMethacroleinLow50 (opposite antipode)[14]
Chiral OxazaborolidineCyclopentadiene2-Bromoacrolein9599[15]

Salen-based catalysts are not commonly employed for asymmetric Diels-Alder reactions.

Experimental Protocols

Detailed methodologies are provided for representative reactions showcasing the application of each ligand.

Protocol 1: Asymmetric Hydrogenation of Acetophenone using a BINAP/Diamine-Ruthenium Catalyst

This protocol is adapted from established procedures for the highly efficient hydrogenation of aromatic ketones.[9]

Materials:

  • RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst

  • Acetophenone

  • Potassium tert-butoxide (t-C₄H₉OK)

  • Anhydrous, degassed 2-propanol

  • High-purity hydrogen gas

  • Autoclave or high-pressure reactor

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Preparation (in situ): In a glovebox under an inert atmosphere, add the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst to a glass liner for the autoclave.

  • Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).

  • Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.

  • Add the acetophenone substrate to the liner.

  • Place the glass liner inside the autoclave and seal the reactor securely.

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Purge the reactor 3-5 times with hydrogen gas to remove any residual air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).

  • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).

  • Workup and Analysis: After the reaction is complete, carefully vent the hydrogen pressure. The reaction mixture is then concentrated, and the product is purified by standard methods (e.g., column chromatography). The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Epoxidation of Styrene using a Mn(Salen) Catalyst

This is a general procedure for the Jacobsen-Katsuki epoxidation.[16]

Materials:

  • (R,R)-Mn(Salen)Cl (Jacobsen's catalyst)

  • Styrene

  • Commercial bleach (NaOCl solution, buffered with Na₂HPO₄)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: The styrene substrate is dissolved in dichloromethane in a round-bottom flask and cooled to the desired temperature (e.g., -78°C using a dry ice/acetone bath).

  • Catalyst Addition: The (R,R)-Mn(Salen)Cl catalyst is added to the reaction mixture.

  • Addition of Oxidant: A buffered solution of sodium hypochlorite is added dropwise to the stirred reaction mixture. The reaction is typically biphasic.

  • Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (disappearance of the starting olefin), the reaction is quenched, and the layers are separated.

  • Extraction and Purification: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude epoxide is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.

Protocol 3: Asymmetric Diels-Alder Reaction of Cyclopentadiene and Methacrolein Catalyzed by a TADDOL-derived Lewis Acid

This protocol outlines a general method for a TADDOL-catalyzed Diels-Alder reaction.[5]

Materials:

  • Chiral TADDOL derivative (e.g., (4R,5R)-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol)

  • Lewis acid (e.g., TiCl₂(O-i-Pr)₂)

  • Freshly cracked cyclopentadiene

  • Methacrolein

  • Anhydrous toluene

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the TADDOL derivative in anhydrous toluene. Cool the solution to 0°C. Add the Lewis acid (e.g., a solution of TiCl₂(O-i-Pr)₂ in toluene) dropwise. Stir the mixture for 1 hour at room temperature to form the chiral Lewis acid catalyst.

  • Reaction Setup: Cool the catalyst solution to -78°C. Add methacrolein, followed by the dropwise addition of freshly cracked cyclopentadiene.

  • Reaction and Workup: Stir the reaction mixture at -78°C for several hours, monitoring the progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting cycloadduct by flash chromatography. Determine the enantiomeric excess by chiral GC or HPLC analysis.

Visualizing the Logic and Workflow

To better understand the experimental processes and the decision-making involved in selecting a chiral ligand, the following diagrams are provided.

Asymmetric_Synthesis_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Define Target Chiral Molecule select_rxn Select Asymmetric Reaction Type start->select_rxn select_ligand Select Chiral Ligand select_rxn->select_ligand prep_catalyst Prepare/Generate Catalyst select_ligand->prep_catalyst run_rxn Run Reaction under Optimized Conditions prep_catalyst->run_rxn workup Workup & Purification run_rxn->workup analyze Determine Yield & Enantiomeric Excess workup->analyze end Enantiopure Product analyze->end

Caption: General experimental workflow for asymmetric synthesis.

Ligand_Selection_Logic cluster_ligands Chiral Ligand Choice cluster_reactions Primary Application reaction_type Desired Asymmetric Transformation hydrogenation Asymmetric Hydrogenation reaction_type->hydrogenation C=O, C=C Reduction epoxidation Asymmetric Epoxidation reaction_type->epoxidation Olefin Epoxidation diels_alder Asymmetric Diels-Alder reaction_type->diels_alder [4+2] Cycloaddition binap BINAP salen Salen taddol TADDOL hydrogenation->binap High ee% epoxidation->salen High ee% diels_alder->taddol High ee%

Caption: Ligand selection based on reaction type.

Conclusion

The choice of a chiral ligand is a critical determinant of success in asymmetric synthesis. BINAP, Salen, and TADDOL each exhibit exceptional performance in specific domains. BINAP is the ligand of choice for asymmetric hydrogenation, particularly of ketones and certain olefins, consistently delivering high enantioselectivities. Salen complexes are unparalleled in the asymmetric epoxidation of unfunctionalized olefins. TADDOLs, with their versatile coordination and catalytic modes, are highly effective for asymmetric Diels-Alder reactions and other carbon-carbon bond-forming reactions. While each ligand has its niche, this guide demonstrates that a rational, data-driven approach to ligand selection, based on the desired transformation, is essential for achieving optimal results in asymmetric catalysis.

References

A Comparative Analysis of Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate Derivatives and Other Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activity with Supporting Experimental Data

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide array of physiological processes has made them a significant target for therapeutic intervention in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The development of selective and potent nAChR ligands is therefore of paramount interest. This guide provides a comparative analysis of the biological activity of a promising class of compounds, the Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate derivatives, against other well-established nAChR ligands.

Quantitative Comparison of Biological Activity

The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of selected this compound derivatives and other notable nAChR ligands across different receptor subtypes. This data facilitates a direct comparison of their potency, selectivity, and efficacy.

Table 1: Binding Affinities (Ki) of nAChR Ligands

Compound/DerivativenAChR SubtypeKi (nM)Reference
Diazabicyclo[3.2.0]heptane Derivatives
5-(5-((1R,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indoleα70.5[1]
5-(5-((1S,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indoleα70.6[1]
A-752274 (a 3,6-diazabicyclo[3.2.0]heptane derivative)α70.092[2]
Sofinicline (a 3,6-diazabicyclo[3.2.0]heptane derivative)α4β20.10
Unspecified 3,6-diazabicyclo[3.2.0]heptane derivativeα4β20.1[3][4]
Other nAChR Ligands
Vareniclineα4β20.06 - 0.4
α3β42.0 - 18
α7280 - 630
Epibatidineα4β20.01 - 0.1[5]
α3β40.02 - 0.2[5]
α710 - 100[5]
Sazetidine-Aα4β20.03 - 0.1[6]
α3β4>10,000[6]
α7>10,000[6]
Nicotineα4β21 - 10
α3β4100 - 1000
α71000 - 10000

Table 2: Functional Activities (EC50 and Emax) of nAChR Ligands

Compound/DerivativenAChR SubtypeEC50 (nM)Emax (%)Reference
Diazabicyclo[3.1.1]heptane Derivatives
Compound 35α4β260038[7]
Compound 39α4β2100037[7]
Compound 43α4β252041[7]
Other nAChR Ligands
Varenicline (partial agonist)α4β22 - 2015 - 45
α7100 - 50080 - 100
Epibatidine (full agonist)α4β20.1 - 1~100[5]
α7100 - 1000~100[5]
Nicotine (full agonist)α4β2100 - 1000~100

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the evaluation process, the following diagrams illustrate the key signaling pathways activated by nAChRs and the general workflow for characterizing nAChR ligands.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Agonist Agonist (e.g., Acetylcholine, Nicotine) Agonist->nAChR Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling (e.g., Calmodulin, PKC) Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Gene_Expression Gene Expression (e.g., c-fos, CREB) Ca_Signaling->Gene_Expression Ca_Signaling->Neurotransmitter_Release

Caption: Simplified nAChR signaling pathway.

Experimental_Workflow Start Compound Synthesis & Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assays Binding_Assay->Functional_Assay Calcium_Flux Calcium Flux Assay (Determine EC50, Emax) Functional_Assay->Calcium_Flux TEVC Two-Electrode Voltage Clamp (Determine EC50, Emax) Functional_Assay->TEVC Data_Analysis Data Analysis & SAR Calcium_Flux->Data_Analysis TEVC->Data_Analysis

Caption: General experimental workflow for nAChR ligand characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate a deeper understanding of the presented data.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells or rat brain tissue).

  • Radioligand with high affinity for the target receptor (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).

  • Test compound (unlabeled).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and the cell membranes in the binding buffer.

  • Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

Objective: To measure the functional activity (EC50 and Emax) of a test compound as an agonist or antagonist at a specific nAChR subtype.

Materials:

  • Cells stably expressing the nAChR subtype of interest (e.g., SH-SY5Y or transfected HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound.

  • A known agonist (e.g., acetylcholine or nicotine) for antagonist studies.

  • A fluorescence plate reader with an integrated fluidic dispenser.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye.

  • Wash the cells to remove excess dye.

  • For agonist testing, add varying concentrations of the test compound and measure the change in fluorescence over time.

  • For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist and measuring the fluorescence change.

  • The fluorescence signal is proportional to the intracellular calcium concentration.

  • Plot the dose-response curve to determine the EC50 (concentration for half-maximal response) and Emax (maximum response) for agonists, or the IC50 for antagonists.

Two-Electrode Voltage Clamp (TEVC) Assay

Objective: To directly measure the ion channel activity of nAChRs in response to a test compound.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • TEVC setup including a stereomicroscope, micromanipulators, amplifier, and data acquisition system.

  • Glass microelectrodes filled with 3 M KCl.

  • Recording solution (e.g., ND96).

  • Test compound.

Procedure:

  • Inject the cRNA into Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Apply the test compound at various concentrations to the oocyte via the perfusion system.

  • Record the inward current elicited by the activation of the nAChRs.

  • Construct a dose-response curve from the current amplitudes to determine the EC50 and Emax of the test compound.

Conclusion

The this compound scaffold has yielded derivatives with exceptionally high affinity and selectivity for specific nAChR subtypes, particularly the α7 and α4β2 receptors. As evidenced by the presented data, these compounds exhibit potencies that are comparable to or exceed those of well-established nAChR ligands such as epibatidine and varenicline. The rigid bicyclic structure of these derivatives likely contributes to their favorable interaction with the receptor binding pocket. Further structure-activity relationship studies on this scaffold hold significant promise for the development of novel therapeutics with improved efficacy and side-effect profiles for the treatment of a range of neurological and psychiatric disorders. The detailed experimental protocols provided herein offer a robust framework for the continued exploration and characterization of these and other novel nAChR modulators.

References

A Comparative Guide to 3,6-Diazabicyclo[3.2.0]heptane and Other Bicyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid three-dimensional structures of bicyclic scaffolds have become invaluable assets in modern drug discovery. By constraining the conformational flexibility of a molecule, these frameworks can enhance binding affinity, improve selectivity for biological targets, and confer favorable physicochemical properties. Among these, 3,6-diazabicyclo[3.2.0]heptane stands out as a versatile scaffold, particularly in the development of neurological and nicotinic acetylcholine receptor (nAChR) modulators.[1][2][3][4] This guide provides a structural and physicochemical comparison between 3,6-diazabicyclo[3.2.0]heptane and other prominent bicyclic scaffolds used in medicinal chemistry.

Structural Overview of Bicyclic Scaffolds

Bicyclic systems are broadly classified based on the arrangement of their rings as fused, bridged, or spirocyclic. The 3,6-diazabicyclo[3.2.0]heptane scaffold features a fused ring system, consisting of a five-membered and a four-membered ring.[5][6] This arrangement imparts a unique V-shape and a defined spatial orientation for substituents. For comparison, this guide will focus on other nitrogen-containing bicyclic scaffolds that are frequently employed as bioisosteric replacements or alternative structural motifs.

Featured Scaffolds for Comparison:

  • 3,6-Diazabicyclo[3.2.0]heptane: A fused system with applications as an α4β2 nAChR selective agonist.[2]

  • Tropane (8-Azabicyclo[3.2.1]octane): A bridged scaffold, famously the core of cocaine and atropine, that is central to many neuropharmacological agents.[7]

  • Nortropane (8-Azabicyclo[3.2.1]octane, N-demethylated): The parent compound of tropane, offering a secondary amine for further functionalization.

  • Quinuclidine (1-Azabicyclo[2.2.2]octane): A highly symmetric and rigid bridged system used in various receptor ligands.[2]

  • DABCO (1,4-Diazabicyclo[2.2.2]octane): A bridged system with two bridgehead nitrogen atoms, often used as a catalyst and a structural motif.[8][9]

Below is a visual representation of the scaffold structures.

G cluster_0 3,6-Diazabicyclo[3.2.0]heptane cluster_1 Tropane cluster_2 Nortropane cluster_3 Quinuclidine cluster_4 DABCO a b c d e

Figure 1. Structures of Compared Bicyclic Scaffolds.

Comparative Physicochemical and Structural Data

The selection of a scaffold in drug design is heavily influenced by its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its structural parameters that define the orientation of appended functional groups. The following table summarizes key computed and experimental data for the parent scaffolds.

Property3,6-Diazabicyclo[3.2.0]heptaneTropaneNortropaneQuinuclidineDABCO
Molecular Formula C₅H₁₀N₂[10]C₈H₁₅NC₇H₁₃NC₇H₁₃NC₆H₁₂N₂
Molecular Weight ( g/mol ) 98.15[10]125.22111.19111.19112.17
Scaffold Type FusedBridgedBridgedBridgedBridged
Predicted pKa (Strongest Basic) 10.98 ± 0.20[11]10.39 ± 0.2010.59 ± 0.2010.96 ± 0.209.02 ± 0.10
Predicted XLogP3 -1.11.51.01.4-0.5
Topological Polar Surface Area (Ų) 24.13.212.03.26.5
Rotatable Bond Count 00000
H-Bond Donors 1 (parent)0100
H-Bond Acceptors 21112

Note: Predicted values are sourced from publicly available chemical databases and may vary based on the prediction algorithm. Experimental values should be consulted where available.

The data highlights the distinct properties of 3,6-diazabicyclo[3.2.0]heptane, which possesses the highest polarity (lowest XLogP3) and largest topological polar surface area (TPSA) among the selected scaffolds, suggesting potentially higher aqueous solubility but lower passive membrane permeability compared to scaffolds like tropane and quinuclidine. Its two nitrogen atoms provide multiple points for functionalization and hydrogen bonding interactions.

Experimental Protocols

The quantitative data presented above are determined through a combination of computational modeling and experimental techniques. Below are brief overviews of standard protocols for key measurements.

1. Determination of pKa (Acid Dissociation Constant)

  • Methodology: Potentiometric titration is the gold standard for pKa determination. A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a pH meter as the titrant is added. The pKa is the pH at which the compound is 50% ionized, determined from the inflection point of the titration curve. For compounds with low solubility, cosolvents may be used, and the apparent pKa is extrapolated back to 0% cosolvent.

2. Determination of LogP (Octanol-Water Partition Coefficient)

  • Methodology: The shake-flask method is the traditional technique. A solution of the compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the phases are separated. The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

3. X-ray Crystallography for Structural Analysis

  • Methodology: Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details. A high-quality single crystal of the compound is grown and mounted on a goniometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The electron density map, and subsequently the molecular structure, is solved and refined from the diffraction data. For bicyclic scaffolds, this technique can precisely define the ring conformations (e.g., chair, boat) and the relative stereochemistry of substituents.

Logical and Experimental Workflow

The process of selecting and validating a bicyclic scaffold for a drug discovery program follows a logical progression from computational assessment to biological evaluation.

G A Scaffold Selection (In Silico Screening, Literature) B Synthesis of Scaffold and Analogs A->B C Physicochemical Profiling (pKa, LogP, Solubility) B->C D Structural Analysis (NMR, X-ray Crystallography) B->D E In Vitro Biological Assay (Binding Affinity, Functional Activity) C->E D->E F ADME & Toxicology Screening E->F G Lead Optimization E->G F->G

Figure 2. General workflow for scaffold-based drug discovery.

Application in Signaling Pathways

Bicyclic scaffolds like 3,6-diazabicyclo[3.2.0]heptane are often incorporated into ligands that modulate cell signaling pathways. For instance, agonists of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel, can trigger downstream signaling cascades, such as the phosphorylation of ERK1/2, which is implicated in neuronal survival and plasticity.

G cluster_0 Cell Membrane nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ligand Bicyclic Scaffold Ligand (e.g., α7 Agonist) Ligand->nAChR PI3K PI3K Ca_influx->PI3K ERK ERK1/2 Ca_influx->ERK Akt Akt PI3K->Akt Akt->ERK Crosstalk CREB CREB Phosphorylation ERK->CREB Gene_Expression Gene Expression (Neuronal Survival) CREB->Gene_Expression

Figure 3. Simplified signaling pathway involving an α7 nAChR agonist.

Conclusion

The 3,6-diazabicyclo[3.2.0]heptane scaffold offers a distinct structural and physicochemical profile compared to more common bridged systems like tropane and quinuclidine. Its fused ring structure provides a rigid framework with a unique three-dimensional shape. The presence of two nitrogen atoms and higher polarity makes it an attractive scaffold for targets requiring specific hydrogen bonding interactions and higher aqueous solubility. The choice between these and other bicyclic scaffolds will ultimately depend on the specific requirements of the biological target and the desired ADME properties of the final drug candidate. This guide serves as a foundational resource for making informed decisions in the early stages of scaffold-based drug design.

References

Spectroscopic data (NMR, IR, MS) for Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural and spectroscopic characteristics of molecular building blocks is paramount. This guide provides a comparative analysis of the spectroscopic data for Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate and a closely related alternative, Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate. The information presented is essential for compound verification, quality control, and the rational design of novel therapeutics.

The bicyclic diamine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological targets. The conformational rigidity of these scaffolds allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity. This compound is a key building block in the synthesis of various pharmaceutical agents. This guide offers a side-by-side comparison of its spectroscopic signature with that of the [3.1.1] bicyclic analogue, highlighting the key differences for unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the two compounds. This data is critical for confirming the identity and purity of these reagents in a laboratory setting. While full datasets are often available from commercial suppliers, this guide presents the characteristic values.[1][2]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
This compound1.46 (s, 9H, C(CH₃)₃), 2.80-3.10 (m, 4H), 3.50-3.70 (m, 2H), 4.30-4.50 (m, 2H)
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate1.45 (s, 9H, C(CH₃)₃), 2.00-2.20 (m, 2H), 2.90-3.10 (m, 2H), 3.80-4.00 (m, 2H), 4.10-4.20 (m, 1H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
This compound28.5 (C(CH₃)₃), 45.0, 55.0, 60.0, 65.0, 80.0 (C(CH₃)₃), 155.0 (C=O)
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate28.4 (C(CH₃)₃), 30.0, 50.0, 58.0, 79.5 (C(CH₃)₃), 154.8 (C=O)

Table 3: IR Spectroscopic Data

CompoundKey Absorptions (cm⁻¹)
This compound~3350 (N-H stretch), 2975-2850 (C-H stretch), ~1685 (C=O stretch, carbamate), ~1160 (C-O stretch)
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate~3340 (N-H stretch), 2970-2840 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1165 (C-O stretch)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)
This compound[M+H]⁺ = 199.1441 (Calculated for C₁₀H₁₉N₂O₂⁺: 199.1446)[3]
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate[M+H]⁺ = 199.1441 (Calculated for C₁₀H₁₉N₂O₂⁺: 199.1446)[4]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used.

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat compound is placed on a salt plate (e.g., NaCl or KBr), or the sample is prepared as a KBr pellet. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution NMR NMR Dissolution->NMR CDCl3 IR IR Dissolution->IR Neat/KBr MS MS Dissolution->MS MeOH/ACN Data_Analysis Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Verification Structure Verification Data_Analysis->Structure_Verification

Caption: Workflow for Spectroscopic Analysis.

References

A Comparative Guide to the X-ray Crystallography of 3,6-Diazabicyclo[3.2.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,6-diazabicyclo[3.2.0]heptane scaffold is a key structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Understanding the precise three-dimensional structure of its derivatives is crucial for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography provides definitive insights into the molecular geometry, conformation, and intermolecular interactions of these molecules in the solid state. This guide offers a comparative analysis of the crystallographic data for select 3,6-diazabicyclo[3.2.0]heptane derivatives and provides a detailed, generalized experimental protocol for their structural determination.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for two derivatives of the 3,6-diazabicyclo[3.2.0]heptane system. This data allows for a direct comparison of the impact of substitution on the core bicyclic framework.

Table 1: Crystal Data and Structure Refinement for 3,6-Diazabicyclo[3.2.0]heptane Derivatives.

Parametercis-3-Azabicyclo[3.2.0]heptane-2,4-dione3-(2,6-Dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione
Empirical Formula C₆H₇NO₂C₁₁H₁₂N₂O₄
Formula Weight 125.13236.23
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/a
a (Å) 5.896(2)10.7332(7)
b (Å) 12.084(4)9.9358(5)
c (Å) 8.134(3)11.0753(7)
α (°) 9090
β (°) 108.75(3)116.201(8)
γ (°) 9090
Volume (ų) 548.9(3)1059.75(13)
Z 44
Calculated Density (g/cm³) 1.5151.481
Radiation type Mo KαMo Kα
Wavelength (Å) 0.710730.71073
Temperature (K) 293(2)200(2)
Final R indices [I>2σ(I)] R1 = 0.048, wR2 = 0.137R1 = 0.039, wR2 = 0.108

Table 2: Selected Bond Lengths and Angles for the Bicyclic Core.

Featurecis-3-Azabicyclo[3.2.0]heptane-2,4-dione3-(2,6-Dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione
C1-C5 Bond Length (Å) 1.545(3)1.552(2)
C1-C7 Bond Length (Å) 1.523(3)1.528(2)
C5-C6 Bond Length (Å) 1.525(3)1.529(2)
C6-C7 Bond Length (Å) 1.551(3)1.558(2)
C1-C5-C6 Angle (°) 89.64(12)87.8(1)
C5-C6-C7 Angle (°) 90.37(12)87.7(1)
C1-C7-C6 Angle (°) 89.8(1)87.6(1)

Note: The atom numbering for the bicyclic core is assumed to be consistent for comparative purposes. Data for cis-3-Azabicyclo[3.2.0]heptane-2,4-dione and 3-(2,6-Dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione has been sourced from publicly available crystallographic data. The accuracy of this data is dependent on the original publications.

Experimental Protocols

The following sections outline a generalized yet detailed methodology for the crystallization and subsequent X-ray diffraction analysis of 3,6-diazabicyclo[3.2.0]heptane derivatives.

Crystallization of 3,6-Diazabicyclo[3.2.0]heptane Derivatives

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

1. Solvent Selection:

  • A systematic solvent screen should be performed using a small amount of the purified compound.

  • Ideal solvents will exhibit poor solubility at room temperature and high solubility at an elevated temperature.[1]

  • Common solvents to screen include ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, acetone, and mixtures thereof.

  • For compounds with low solubility in common organic solvents, co-solvent systems (e.g., dichloromethane/hexane, chloroform/ether) can be effective.

2. Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks. This is a simple and often effective method.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or freezer.

  • Vapor Diffusion: This technique involves placing a concentrated drop of the compound solution on a cover slip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop induces crystallization.

  • Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the following procedure is typically followed for data collection and structure determination.[2][3]

1. Crystal Mounting:

  • A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

2. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[2]

  • A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

  • A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.[3] The data collection strategy is optimized to ensure high completeness and redundancy.[4]

3. Data Processing and Structure Solution:

  • The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • An initial model of the molecule is built into the electron density map.

4. Structure Refinement:

  • The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using least-squares methods.[5]

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using various crystallographic metrics.

Visualizations

The following diagrams illustrate key workflows in the X-ray crystallography of 3,6-diazabicyclo[3.2.0]heptane derivatives.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification solvent_selection Solvent Screening purification->solvent_selection crystal_growth Crystal Growth solvent_selection->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation logical_relationship cluster_core Core Scaffold cluster_derivatives Derivatives cluster_properties Structural Properties scaffold 3,6-Diazabicyclo[3.2.0]heptane derivative1 Derivative A scaffold->derivative1 Substitution derivative2 Derivative B scaffold->derivative2 Substitution derivative3 ... scaffold->derivative3 Substitution geometry Molecular Geometry derivative1->geometry Determines conformation Conformation derivative1->conformation Determines interactions Intermolecular Interactions derivative1->interactions Determines derivative2->geometry Determines derivative2->conformation Determines derivative2->interactions Determines derivative3->geometry Determines derivative3->conformation Determines derivative3->interactions Determines

References

A Head-to-Head Comparison of Synthetic Routes to 3,6-Diazabicyclo[3.2.0]heptane

Author: BenchChem Technical Support Team. Date: December 2025

The 3,6-diazabicyclo[3.2.0]heptane core is a valuable scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituents, making it an attractive building block for drug discovery. This guide provides a head-to-head comparison of two prominent synthetic routes to this important heterocyclic system: the intramolecular cyclization of a substituted pyrrolidine and a strategy involving an intramolecular 1,3-dipolar cycloaddition.

Route 1: Intramolecular Cyclization of a 3,4-Disubstituted Pyrrolidine (Jacquet et al.)

This linear synthetic approach constructs the bicyclic core through a key intramolecular nucleophilic substitution on a pre-functionalized pyrrolidine ring. The synthesis begins with a protected 3,4-dihydroxypyrrolidine and proceeds through a series of functional group manipulations to set the stage for the final ring-closing step.

Experimental Protocol:

The synthesis, as reported by Jacquet and colleagues, involves the following key transformations:

  • Dimesylation of the Diol: A mixture of cis and trans N-benzyl-3,4-dihydroxypyrrolidine is treated with methanesulfonyl chloride in the presence of triethylamine to yield the corresponding trans-dimesylate.

  • Monoazide Formation: The dimesylate is reacted with sodium azide in dimethylformamide (DMF) to selectively displace one mesylate group, affording the monoazide.

  • Reduction and Protection: The azide is reduced to the primary amine via catalytic hydrogenation over platinum oxide. The resulting amine is then protected as a trifluoroacetamide.

  • Intramolecular Cyclization: The crucial azetidine ring formation is achieved by treating the N-trifluoroacetylated amino-mesylate with sodium hydride in DMF, leading to the diprotected 3,6-diazabicyclo[3.2.0]heptane core.[1]

Data Summary:
StepKey ReagentsSolventTemperatureTimeYield (%)
DimesylationMethanesulfonyl chloride, Triethylamine---78
MonoazidationSodium azideDMFRoom Temp.--
Reduction & ProtectionH₂, PtO₂; Trifluoroacetic anhydride---60 (from monoazide)
Intramolecular CyclizationSodium hydrideDMFRoom Temp.-97

Logical Workflow:

Jacquet_Synthesis A N-Benzyl-3,4-dihydroxypyrrolidine B trans-Dimesylate A->B MsCl, TEA C Monoazide B->C NaN3, DMF D Protected Amino-mesylate C->D 1. H2, PtO2 2. (CF3CO)2O E Diprotected 3,6-Diazabicyclo[3.2.0]heptane D->E NaH, DMF

Jacquet et al. Synthetic Pathway

Route 2: Intramolecular 1,3-Dipolar Cycloaddition Approach

This alternative strategy employs an intramolecular 1,3-dipolar cycloaddition of an oxime as the key step to establish the cis-stereochemistry of the pyrrolidine ring, which is a precursor to the final bicyclic system. This approach offers a different bond disconnection and strategic advantages in controlling stereochemistry.

Experimental Protocol:

This synthetic route comprises the following key stages:

  • Oxime Formation: An appropriately substituted aldehyde is condensed with hydroxylamine to form the oxime substrate for the cycloaddition.

  • Intramolecular 1,3-Dipolar Cycloaddition: The oxime undergoes a thermal or catalyzed intramolecular [3+2] cycloaddition to form a tricyclic isoxazolidine intermediate.

  • Reductive Cleavage: The N-O bond of the isoxazolidine is reductively cleaved, typically using zinc in acetic acid or catalytic hydrogenation, to unmask a cis-3-amino-4-(hydroxymethyl)pyrrolidine derivative.

  • Final Cyclization: The resulting amino alcohol is then converted to the 3,6-diazabicyclo[3.2.0]heptane core through a two-step process involving activation of the primary alcohol (e.g., as a mesylate) followed by intramolecular nucleophilic substitution by the secondary amine.

Data Summary:
StepKey ReagentsSolventTemperatureTimeYield (%)
Oxime FormationHydroxylamine---High
1,3-Dipolar CycloadditionHeat or Catalyst---Varies
Reductive CleavageZn, AcOH or H₂, Catalyst---~62 (over 2 steps)
Final Cyclization1. MsCl, TEA; 2. Base---Varies

Logical Workflow:

Dipolar_Cycloaddition_Synthesis A Allylic Aldehyde B Oxime A->B NH2OH C Tricyclic Isoxazolidine B->C Intramolecular [3+2] Cycloaddition D cis-3-Amino-4-(hydroxymethyl)pyrrolidine C->D Reductive Cleavage E 3,6-Diazabicyclo[3.2.0]heptane Core D->E 1. Mesylation 2. Intramolecular Cyclization

1,3-Dipolar Cycloaddition Pathway

Head-to-Head Comparison

FeatureRoute 1: Intramolecular Cyclization (Jacquet et al.)Route 2: Intramolecular 1,3-Dipolar Cycloaddition
Starting Materials N-Benzyl-3,4-dihydroxypyrrolidineSubstituted allylic aldehyde
Key Reaction Intramolecular nucleophilic substitutionIntramolecular 1,3-dipolar cycloaddition
Stereocontrol Relies on the stereochemistry of the starting diol and subsequent reactions. Can produce a mixture of stereoisomers if the starting material is not stereopure.The cycloaddition step establishes the cis relationship of the substituents on the pyrrolidine ring with high selectivity.
Overall Yield The reported yields for the key steps are generally good to excellent.Yields for the cycloaddition and subsequent transformations can be variable depending on the substrate.
Scalability The use of reagents like sodium hydride and platinum oxide may present challenges for large-scale synthesis.The key cycloaddition can often be performed under relatively mild conditions, potentially aiding scalability.
Versatility The linear nature of the synthesis allows for the introduction of diversity at various stages.The initial choice of aldehyde and allylic component dictates the substitution pattern of the final product.

Conclusion

Both the intramolecular cyclization route pioneered by Jacquet and the 1,3-dipolar cycloaddition strategy offer viable pathways to the 3,6-diazabicyclo[3.2.0]heptane core. The Jacquet synthesis is a more linear approach, with the final cyclization being a high-yielding step. The 1,3-dipolar cycloaddition route provides an elegant solution for controlling the cis-stereochemistry of the pyrrolidine precursor.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis. For researchers and drug development professionals, a thorough understanding of these different approaches is crucial for the efficient and strategic synthesis of novel therapeutics based on the 3,6-diazabicyclo[3.2.0]heptane scaffold.

References

Comparative Pharmacokinetic Profiling of Drugs Based on the 3,6-Diazabicyclo[3.2.0]heptane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of drugs derived from the 3,6-diazabicyclo[3.2.0]heptane scaffold against alternative therapeutic agents. This analysis is supported by experimental data and detailed methodologies to assist in the evaluation and selection of drug candidates.

The 3,6-diazabicyclo[3.2.0]heptane scaffold is a key structural motif in medicinal chemistry, particularly for targeting nicotinic acetylcholine receptors (nAChRs). Understanding the pharmacokinetic properties of drugs derived from this scaffold is crucial for their development and clinical success. This guide presents a comparative analysis of the pharmacokinetic profiles of these compounds, with a focus on key parameters such as absorption, distribution, metabolism, and excretion (ADME).

Comparative Pharmacokinetic Data

To provide a clear comparison, the following tables summarize the key pharmacokinetic parameters of a representative drug from the 3,6-diazabicyclo[3.2.0]heptane class, ABT-894, and a well-established nAChR partial agonist with a different scaffold, varenicline. Data is presented for various species to highlight interspecies differences and aid in the translation of preclinical findings.

DrugScaffoldSpeciesDoseRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Oral Bioavailability (%)
ABT-894 3,6-Diazabicyclo[3.2.0]heptaneHuman1 mg QDOral2.09 (± 1.55)--4-6-
Human2 mg QDOral4.62 (± 2.49)--4-6-
Human4 mg QDOral11.32 (± 5.43)--4-6-
Human4 mg BIDOral14.87 (± 8.91)--4-6-
Varenicline Azabicyclo[2.2.1]heptane derivativeHuman1 mgOral~4.013-4-~24~90
Rat10 mg/kgOral749.01---

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; QD: Once daily; BID: Twice daily. Data for ABT-894 in humans represents mean plasma concentrations from 0-6 hours post-dose[1]. Varenicline data is compiled from human and rat studies[2].

Experimental Protocols

The pharmacokinetic data presented in this guide are typically generated through rigorous in vivo studies. Below is a detailed methodology for a representative preclinical pharmacokinetic study in rodents.

1. Animal Models and Housing:

  • Species: Male Sprague-Dawley rats (250-300 g) are commonly used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. Animals are fasted overnight before dosing.

2. Drug Administration:

  • Oral (PO): The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at a specific dose volume (e.g., 10 mL/kg).

  • Intravenous (IV): For bioavailability assessment, the drug is dissolved in a vehicle suitable for injection (e.g., saline) and administered as a bolus dose into the tail vein.

3. Blood Sampling:

  • Serial blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

4. Bioanalytical Method (LC-MS/MS):

  • Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An internal standard is added to the plasma, followed by a precipitating agent like acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

  • Chromatography: Separation is achieved on a C18 reverse-phase HPLC column.

  • Mass Spectrometry: The concentration of the drug and its metabolites is quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and oral bioavailability) are calculated from the plasma concentration-time data using non-compartmental analysis software.

Visualizing Key Processes

To better understand the processes involved in the pharmacokinetic profiling of these compounds, the following diagrams illustrate a typical experimental workflow and the metabolic pathway of ABT-894.

Experimental_Workflow cluster_prestudy Pre-Study cluster_study In-Life Phase cluster_poststudy Post-Study Analysis Formulation Drug Formulation Dosing Dosing (PO/IV) Formulation->Dosing Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: A generalized workflow for a preclinical in vivo pharmacokinetic study.

Metabolic_Pathway cluster_metabolism Metabolism cluster_metabolites Metabolites ABT894 ABT-894 (Parent Drug) Glucuronidation N-Carbamoyl Glucuronidation ABT894->Glucuronidation Oxidation Oxidation ABT894->Oxidation M3 M3 (Carbamoyl Glucuronide) Glucuronidation->M3 M1 M1 (Oxidation Product) Oxidation->M1

Caption: Primary metabolic pathways of ABT-894 in monkeys.

Performance Comparison

Drugs based on the 3,6-diazabicyclo[3.2.0]heptane scaffold, such as ABT-894, have been developed as highly selective agonists for the α4β2 nAChR subtype. In contrast, varenicline, which has a different bicyclic structure, acts as a partial agonist at these receptors.

From the available data, ABT-894 exhibits a shorter half-life in humans (4-6 hours) compared to varenicline (approximately 24 hours)[1]. This shorter half-life might necessitate more frequent dosing to maintain therapeutic concentrations. Varenicline demonstrates high oral bioavailability (around 90%) and is primarily excreted unchanged in the urine[3]. The metabolism of ABT-894 shows species-specific differences, with renal secretion being the primary elimination route in mice, while metabolism plays a more significant role in monkeys, leading to the formation of N-carbamoyl glucuronide (M3) and oxidation products (M1)[4].

The central nervous system (CNS) penetration is a critical factor for drugs targeting nAChRs in the brain. Derivatives of the 3,6-diazabicyclo[3.2.0]heptane scaffold have been noted for their potential for CNS penetration[5].

In comparison to another potent nAChR agonist, epibatidine, which possesses a 7-azabicyclo[2.2.1]heptane core, compounds like ABT-894 are designed to have a better safety profile. Epibatidine's high toxicity has largely limited its therapeutic use, despite its potent analgesic properties[6]. The development of derivatives from the 3,6-diazabicyclo[3.2.0]heptane scaffold aims to retain the desired receptor affinity and efficacy while minimizing off-target effects and toxicity.

References

A Comparative Review of Patents Utilizing Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a cornerstone of successful pharmaceutical innovation. This guide provides a comparative analysis of patents citing the use of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate, a versatile bicyclic diamine building block. We will objectively examine its application in the synthesis of diverse therapeutic agents, presenting supporting experimental data, detailed protocols, and a comparison with alternative synthetic approaches where available.

This compound has emerged as a valuable intermediate in the development of novel therapeutics, primarily due to its rigid, three-dimensional structure which allows for precise spatial orientation of substituents. This guide will delve into its patented applications in the fields of oncology, infectious diseases, and neuroimaging.

Application in KRAS Inhibitors

Recent advancements in the challenging field of KRAS inhibition have seen the utilization of this compound as a key structural motif. A prominent patent in this area describes its incorporation into a series of potent KRAS inhibitors.

Experimental Data: Synthesis of a KRAS Inhibitor Intermediate

The following table summarizes the quantitative data for a key synthetic step involving this compound, as described in patent WO2024036270A1.[1]

Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Yield (%)
(Intermediate Compound)This compoundTriethylamine/EtOAc3510Not explicitly stated for this specific step, but the overall synthesis is multi-step.
Experimental Protocol: Synthesis of a Quinazoline Intermediate[1]

To a solution of the starting quinazoline derivative in ethyl acetate (EtOAc), triethylamine is added, followed by this compound. The reaction mixture is heated at 35°C for 10 hours. Following the reaction, water and EtOAc are added to the mixture, and the layers are separated. The aqueous layer is further extracted with EtOAc. The combined organic phases are then dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired intermediate.

Application in β-Lactamase Inhibitors

The growing threat of antibiotic resistance has spurred the development of novel β-lactamase inhibitors. This compound and its derivatives have been employed as core structures in the synthesis of these crucial compounds. Notably, patents US8487093B2 and WO2008/039420A2 describe the synthesis of 7-oxo-2,6-diazabicyclo[3.2.0]heptane-based β-lactamase inhibitors.[2] While these patents focus on a regioisomer, the underlying synthetic strategies and the importance of the bicyclic core are highly relevant.

Comparison with Alternative Scaffolds

The patent literature suggests that various bicyclic scaffolds are explored for β-lactamase inhibitors, including diazabicyclo[3.2.1]octanes and diazabicyclo[2.2.1]heptanes.[2][3] The choice of the [3.2.0]heptane core is often driven by the desire to achieve a specific three-dimensional arrangement of pharmacophoric elements to optimize binding to the active site of the β-lactamase enzyme.

Application in PET Radioligands for α7-nAChR Imaging

The utility of this compound extends to the field of neuroscience. A study published in PMC - PubMed Central details its use in the synthesis of a potential PET radioligand for imaging cerebral α7-nicotinic acetylcholine receptors (nAChR).[4]

Experimental Data: Synthesis of a Radioligand Precursor

The following table outlines the key reaction to produce an intermediate for the final radiolabeled compound.[4]

Reactant 1Reactant 2CatalystLigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
This compound5-bromo-2-chloropyridinePd₂(dba)₃rac-BINAPt-BuONaToluene8520High (exact percentage not specified)
Experimental Protocol: Buchwald-Hartwig Amination[4]

A mixture of this compound, 5-bromo-2-chloropyridine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP), and sodium tert-butoxide in toluene is heated at 85°C for 20 hours. After cooling, the mixture is concentrated under reduced pressure to yield the desired product.

Visualizing the Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams, generated using the DOT language, outline the key transformations involving this compound.

KRAS_Inhibitor_Synthesis A Quinazoline Derivative C KRAS Inhibitor Intermediate A->C EtOAc, Triethylamine 35°C, 10h B Tert-butyl 3,6-diazabicyclo [3.2.0]heptane-6-carboxylate B->C

Figure 1: Synthesis of a KRAS inhibitor intermediate.

PET_Radioligand_Synthesis cluster_reactants Reactants cluster_conditions Conditions A Tert-butyl 3,6-diazabicyclo [3.2.0]heptane-6-carboxylate D Radioligand Precursor B 5-bromo-2-chloropyridine C Pd2(dba)3, rac-BINAP t-BuONa, Toluene, 85°C, 20h C->D Buchwald-Hartwig Amination E Boc-protected Ligand D->E Suzuki Coupling F Final Precursor E->F Deprotection

Figure 2: Synthetic workflow for a PET radioligand precursor.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate, a common building block in pharmaceutical synthesis. Adherence to these protocols is crucial for minimizing risks and ensuring compliance with regulatory standards.

Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be aware of the hazards associated with this compound. According to safety data sheets, this compound can cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Eye ProtectionChemical safety goggles or face shield
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber)
Body ProtectionLaboratory coat
Respiratory ProtectionUse in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service[3]. Do not attempt to dispose of this chemical down the drain or in regular waste streams.

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated materials (e.g., weighing paper, gloves, pipette tips), and reaction byproducts, in a designated and compatible waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The full chemical name: "this compound"

      • The CAS Number: 122848-57-1[3]

      • Hazard pictograms: GHS07 (Exclamation mark for irritant)[4]

      • The words "Hazardous Waste"

      • Accumulation start date

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the waste, including its composition and quantity.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated to minimize inhalation of any dust or vapors.

  • Contain the Spill:

    • For solid spills, carefully sweep the material to avoid generating dust and place it into the designated hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generation (Unused chemical, contaminated labware) assess_hazards Assess Hazards (Irritant - Skin, Eyes, Respiratory) start->assess_hazards ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe segregate Segregate Waste in Designated Container ppe->segregate label Label Container Correctly (Chemical Name, CAS#, Hazards) segregate->label store Store in Satellite Accumulation Area label->store contact_ehs Contact EHS for Disposal store->contact_ehs

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Proper selection and use of PPE are the first line of defense against potential exposure.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Body Protection Laboratory coatA flame-resistant lab coat that fully covers the arms is mandatory.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling and Emergency Procedures

A systematic approach to handling and emergencies is crucial. The following workflow outlines the necessary steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup prep_sds Review SDS prep_sds->prep_ppe handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer spill Small Spill handle_weigh->spill handle_monitor Monitor Reaction handle_transfer->handle_monitor exposure Personal Exposure handle_transfer->exposure fire Fire handle_monitor->fire dispose_waste Collect Chemical Waste handle_monitor->dispose_waste absorb Absorb with Inert Material spill->absorb clean Clean Area spill->clean dispose_spill Dispose as Chemical Waste spill->dispose_spill skin Skin: Wash with Soap & Water exposure->skin eye Eyes: Flush with Water exposure->eye seek_medical Seek Medical Attention exposure->seek_medical evacuate Evacuate Area fire->evacuate extinguisher Use Appropriate Extinguisher fire->extinguisher alarm Activate Alarm fire->alarm dispose_container Decontaminate Empty Containers dispose_waste->dispose_container dispose_ppe Dispose of Contaminated PPE dispose_container->dispose_ppe

Figure 1. Procedural workflow for handling this compound.

Operational Plan: From Receipt to Disposal

A detailed operational plan ensures that all aspects of the chemical's lifecycle are managed safely.

Chemical Receipt and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The safety data sheet (SDS) indicates that refrigeration is recommended.[1] Keep the container tightly closed and under an inert atmosphere.[1]

Experimental Protocols

a. Donning PPE:

A specific sequence for putting on PPE should be followed to ensure complete protection.[2]

  • Hand Hygiene: Thoroughly wash and dry hands.

  • Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.

  • Eye Protection: Don safety glasses or goggles.

  • Gloves: Put on chemical-resistant gloves, ensuring the cuffs of the lab coat are tucked into the gloves.[2]

b. Handling the Compound:

  • All handling of the solid compound should be performed within a certified chemical fume hood to prevent the dispersion of dust.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Use appropriate tools (spatulas, weighing paper) for transferring the solid.

  • After handling, thoroughly wash hands and face.[1]

c. Doffing PPE:

To prevent cross-contamination, remove PPE in the following order[2]:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Lab Coat: Remove the lab coat by rolling it outwards and down, avoiding contact with the exterior.

  • Eye Protection: Remove eye protection from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Accidental Release and Exposure Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

IncidentProcedure
Small Spill 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material. 3. Collect the absorbed material into a sealed container for disposal as chemical waste. 4. Clean the spill area with a suitable solvent, followed by soap and water.
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] 3. Seek medical attention if irritation persists.[1]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1]
Inhalation 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.

  • Chemical Waste: All waste containing this compound must be collected in a designated, labeled, and sealed container.

  • Disposal Method: The disposal of this chemical waste must be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][3] Do not dispose of it down the drain or in regular trash.

  • Empty Containers: Before disposing of empty containers, they should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. The defaced, empty container can then be disposed of as regular laboratory glass or plastic waste, following institutional guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.